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Core Science & Biosynthesis

Foundational

molecular weight and formula of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid

The following technical guide details the physicochemical profile, synthetic methodology, and application scope of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid . This document is structured for researchers and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic methodology, and application scope of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid . This document is structured for researchers and drug development professionals, prioritizing mechanistic insight and experimental reproducibility.

Executive Summary

3-Bromo-5-isopropyl-2-methoxy-benzoic acid (CAS: 1245527-83-6) is a highly functionalized benzoic acid derivative serving as a critical scaffold in medicinal chemistry. Characterized by a sterically demanding isopropyl group at the C5 position and an electron-withdrawing bromine at C3, this molecule is a versatile intermediate for Suzuki-Miyaura cross-coupling and amide bond formations. Its structural motif is frequently observed in the development of glucagon receptor antagonists, anti-inflammatory agents, and modulators of nuclear receptors due to its ability to occupy hydrophobic pockets while providing a vector for further diversification.

Physicochemical Characterization

The precise molecular weight and formula are derived from the atomic composition of the substituted benzene core.

Identity and Constants
PropertyValueNotes
IUPAC Name 3-Bromo-5-isopropyl-2-methoxybenzoic acid
CAS Number 1245527-83-6Primary identifier
Molecular Formula C₁₁H₁₃BrO₃
Molecular Weight 273.12 g/mol Monoisotopic Mass: 272.00
Physical State Solid (Crystalline powder)Typical for benzoic acid derivatives
Predicted pKa 3.5 – 3.8Acidic (COOH), modulated by ortho-OMe
Predicted LogP 3.2 – 3.5Lipophilic (Isopropyl contribution)
H-Bond Donors 1Carboxylic acid -OH
H-Bond Acceptors 3Carbonyl O, Ether O, Acid -OH
Structural Analysis
  • Core: Benzene ring substituted at 1, 2, 3, and 5 positions.

  • Electronic Environment:

    • C2-Methoxy: Strongly electron-donating (resonance), directing electrophiles to ortho/para (C3/C5).

    • C5-Isopropyl: Weakly electron-donating (induction), adds significant lipophilicity.

    • C3-Bromo: Electron-withdrawing (induction), serves as a handle for organometallic coupling.

    • C1-Carboxyl: Electron-withdrawing, deactivating the ring but directing meta (C3).

Synthetic Methodology

The synthesis of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid relies on controlling regioselectivity during the halogenation step. The most robust route utilizes the directing effects of the hydroxyl/methoxy group on the 5-isopropylbenzoic acid scaffold.

Retrosynthetic Analysis

The strategy disconnects the C3-Br bond (halogenation) and the O-Methyl bond (alkylation), tracing back to the commercially available or easily synthesized 5-isopropylsalicylic acid (formed via Kolbe-Schmitt reaction of 4-isopropylphenol).

Retrosynthesis Target 3-Bromo-5-isopropyl- 2-methoxy-benzoic acid Intermediate1 5-Isopropyl-2-methoxy- benzoic acid Target->Intermediate1 Bromination (C3 Regioselectivity) Intermediate2 5-Isopropylsalicylic acid (2-Hydroxy-5-isopropylbenzoic acid) Intermediate1->Intermediate2 O-Methylation Start 4-Isopropylphenol (Starting Material) Intermediate2->Start Kolbe-Schmitt Carboxylation

Figure 1: Retrosynthetic disconnection showing the logical assembly from 4-isopropylphenol.

Detailed Synthetic Protocol

The following protocol describes the forward synthesis, emphasizing the critical bromination step where regiocontrol is paramount.

Step 1: O-Methylation of 5-Isopropylsalicylic Acid
  • Reagents: 5-Isopropylsalicylic acid (1.0 eq), Dimethyl sulfate (DMS) or Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃).

  • Solvent: Acetone or DMF.

  • Procedure:

    • Dissolve 5-isopropylsalicylic acid in acetone.

    • Add K₂CO₃ (2.5 eq) and stir at room temperature for 30 min to form the phenoxide/carboxylate salt.

    • Add MeI (2.2 eq) dropwise. Note: Excess methylating agent forms the methyl ester.

    • Reflux for 4–6 hours.

    • Hydrolysis (if ester formed): Treat the crude methyl ester with LiOH in THF/H₂O to yield the free acid 5-isopropyl-2-methoxybenzoic acid .

Step 2: Regioselective Bromination

This is the critical step. The C2-methoxy group is a strong ortho/para director. The C5 position is blocked by the isopropyl group. The C1 position is blocked. The C3 position is ortho to the methoxy and meta to the carboxyl, making it the electronically favored site for Electrophilic Aromatic Substitution (EAS).

  • Reagents: 5-Isopropyl-2-methoxybenzoic acid, Bromine (Br₂) or N-Bromosuccinimide (NBS).

  • Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN).

  • Catalyst: Catalytic Iron(III) bromide (FeBr₃) or Sodium Acetate (NaOAc) to buffer.

  • Protocol:

    • Dissolve 5-isopropyl-2-methoxybenzoic acid (10 mmol) in Glacial AcOH (20 mL).

    • Cool the solution to 0°C to suppress over-bromination or side reactions on the isopropyl chain.

    • Add Br₂ (10.5 mmol) in AcOH dropwise over 30 minutes.

    • Allow to warm to room temperature and stir for 2–4 hours.

    • Quench: Pour into ice water containing sodium thiosulfate (to neutralize excess Br₂).

    • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water.

SynthesisWorkflow Substrate 5-Isopropyl-2-methoxybenzoic acid Reaction Electrophilic Aromatic Substitution (Directed to C3) Substrate->Reaction Reagents Reagents: Br2 / AcOH Temp: 0°C -> RT Reagents->Reaction Quench Quench: Na2S2O3 (aq) Reaction->Quench 2-4 Hours Product 3-Bromo-5-isopropyl-2-methoxybenzoic acid (Precipitate) Quench->Product Filtration & Recrystallization

Figure 2: Forward synthesis workflow for the regioselective bromination step.

Analytical Profiling & Quality Control

To ensure the integrity of the compound for research use, the following analytical signatures must be verified.

TechniqueExpected SignatureDiagnostic Value
¹H NMR (400 MHz, CDCl₃) δ 11.0+ (br s, 1H, COOH)δ 7.8–7.9 (d, 1H, Ar-H6)δ 7.5–7.6 (d, 1H, Ar-H4)δ 3.9 (s, 3H, OMe)δ 2.9 (sept, 1H, CH-iso)δ 1.2 (d, 6H, CH3-iso)Confirms regiochemistry. The two aromatic protons should show meta coupling (J ~2 Hz).
¹³C NMR ~165 (COOH), ~155 (C2-OMe), ~145 (C5-Iso), ~118 (C3-Br).Verifies carbon skeleton and oxidation state.
Mass Spectrometry (ESI-) [M-H]⁻ = 271/273 (1:1 ratio)Characteristic Bromine isotope pattern (⁷⁹Br/⁸¹Br) confirms mono-bromination.
HPLC Purity >98% (UV @ 254 nm)Essential for biological assays.

Applications in Drug Discovery

This molecule acts as a "privileged structure" intermediate. Its utility stems from the orthogonality of its functional groups:

  • Suzuki-Miyaura Coupling (C3-Br): The bromine atom is sterically accessible enough to undergo palladium-catalyzed cross-coupling with aryl boronic acids. This allows the extension of the core into biaryl systems common in kinase inhibitors.

  • Amide Coupling (C1-COOH): The carboxylic acid can be activated (using HATU/EDC) to form amides. The adjacent methoxy group often induces a specific conformation (via intramolecular H-bonding or steric repulsion) that locks the amide in a bioactive orientation.

  • Hydrophobic Interaction (C5-Isopropyl): The isopropyl group provides a bulky, lipophilic anchor that often fills hydrophobic pockets (e.g., S1/S2 pockets in proteases or allosteric sites in GPCRs).

Safety & Handling (MSDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Process in a fume hood, especially during bromination steps involving elemental bromine.

  • Storage: Store in a cool, dry place. The compound is generally stable but should be kept away from strong oxidizers.

References

  • PubChem. (n.d.). Compound Summary: 3-Bromo-5-isopropyl-2-methoxybenzoic acid (related isomers and derivatives). National Library of Medicine. Retrieved from [Link]

  • ChemExpress. (n.d.). Product Catalog: 3-Bromo-5-isopropyl-2-methoxy-benzoic acid (CAS 1245527-83-6). Retrieved from [Link]

  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid (Methodology reference for bromination conditions).
  • ResearchGate. (2008). Synthesis and Activity Analysis of Benzoquinone Derivatives (Isopropyl/Bromo substitution patterns). Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note: Strategic Approaches to the Suzuki-Miyaura Coupling of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid

Abstract This document provides a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction on 3-Bromo-5-isopropyl-2-methoxy-benzoic acid, a sterically hindered and electronically complex substra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction on 3-Bromo-5-isopropyl-2-methoxy-benzoic acid, a sterically hindered and electronically complex substrate. We delve into the mechanistic rationale behind selecting optimal reaction components, including palladium catalysts, ligands, bases, and solvent systems. This guide offers field-proven protocols and a troubleshooting framework designed for researchers, chemists, and professionals in drug development to facilitate the synthesis of biaryl compounds derived from this challenging building block.

Introduction: Navigating the Challenges

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the pharmaceutical industry for constructing complex biaryl scaffolds is particularly widespread.[3][4]

The substrate, 3-Bromo-5-isopropyl-2-methoxy-benzoic acid, presents a unique set of challenges that require a carefully considered reaction strategy:

  • Steric Hindrance: The ortho-methoxy group adjacent to the bromine atom significantly encumbers the reaction site. This steric bulk can impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[5][6]

  • Electronic Effects: The aryl bromide is substituted with both electron-donating groups (methoxy, isopropyl) and an electron-withdrawing group (carboxylic acid). Electron-donating groups can decrease the reactivity of the aryl halide towards oxidative addition.[7]

  • Acidic Functional Group: The presence of a free carboxylic acid requires careful selection of the base to avoid unwanted side reactions and ensure efficient activation of the boronic acid partner for the transmetalation step.

This guide will dissect these challenges and provide rational, actionable protocols to achieve high-yield coupling.

The Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental mechanism of the Suzuki-Miyaura reaction is critical for troubleshooting and optimization.[7][8] The process is centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_step Oxidative Addition pd0->oa_step pd2_complex Ar¹-Pd(II)L₂(Br) (Palladium(II) Complex) oa_step->pd2_complex trans_step Transmetalation pd2_complex->trans_step diaryl_pd2 Ar¹-Pd(II)L₂(Ar²) (Diaryl Complex) trans_step->diaryl_pd2 re_step Reductive Elimination diaryl_pd2->re_step re_step->pd0 product Ar¹-Ar² (Product) re_step->product Forms ar1br Ar¹-Br ar1br->oa_step Substrate ar2b Ar²-B(OR)₂ + Base ar2b->trans_step Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing Reaction Parameters

Success with a substrate like 3-bromo-5-isopropyl-2-methoxy-benzoic acid hinges on the judicious selection of each reaction component.

Palladium Catalyst and Ligand Selection

For sterically hindered and electron-rich aryl bromides, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. The key is to use bulky, electron-rich ligands that accelerate both the oxidative addition and the final reductive elimination step.[8][9]

  • Buchwald Ligands: Dialkylbiaryl phosphines, commonly known as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are the gold standard for challenging couplings.[8] Their bulkiness promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in oxidative addition. Their electron-rich nature facilitates this step and also accelerates reductive elimination.[10]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable palladium complexes. They are excellent for activating less reactive coupling partners like aryl chlorides and can be highly effective for hindered systems at room temperature.[11][12]

  • Precatalysts: Modern precatalysts (e.g., Buchwald G3 or G4 Palladacycles) are often preferred. These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) catalyst in situ, leading to more reproducible results.[13]

Catalyst/Ligand SystemKey Features & Application
Pd(OAc)₂ / SPhos A highly active and versatile system for hindered biaryl synthesis. SPhos is known for its broad applicability.[8]
SPhos Pd G3 Precatalyst Air-stable and provides a reliable method for generating the active catalyst, improving reproducibility.
Pd₂(dba)₃ / XPhos XPhos is even bulkier than SPhos and can be effective for particularly challenging tetra-ortho-substituted biaryl couplings.[14]
PEPPSI™-IPr An NHC-based precatalyst known for its high stability and efficiency in coupling aryl chlorides and other hindered substrates.
Choice of Base and Solvent

The base plays a critical role in activating the organoboron reagent to facilitate transmetalation.[15][16] For substrates containing a carboxylic acid, at least two equivalents of base are required: one to neutralize the acid and one to participate in the catalytic cycle. A third equivalent is often used to ensure the reaction proceeds efficiently.

  • Bases:

    • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is highly effective in many Suzuki couplings, especially with Buchwald ligands.[8]

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Common and effective bases. Cesium carbonate is more soluble and more basic, often providing better results in difficult cases.[9]

    • Potassium Fluoride (KF): A milder base that can be used when base-sensitive functional groups are present.[15]

  • Solvents:

    • A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[13]

    • 1,4-Dioxane/H₂O or Toluene/H₂O: Classic solvent systems for Suzuki reactions.

    • 2-Methyltetrahydrofuran (2-MeTHF)/H₂O: A more environmentally friendly and often higher-performing alternative to THF or dioxane.[17]

    • N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be effective, particularly in microwave-assisted protocols.[18]

Recommended Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions must be run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.

Protocol 1: General Procedure using a Buchwald Precatalyst

This protocol represents a robust starting point for the coupling of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid with a generic arylboronic acid.

protocol_workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction cluster_workup 4. Workup & Purification prep_reagents Weigh Substrate, Boronic Acid, Base, and Precatalyst add_reagents Add solids to flask prep_reagents->add_reagents add_solvent Add degassed solvents add_reagents->add_solvent purge Purge with N₂/Ar (Degas via sparging or freeze-pump-thaw) add_solvent->purge heat Heat to 80-100 °C with vigorous stirring purge->heat monitor Monitor by TLC/LC-MS (Typically 4-24 h) heat->monitor cool Cool to RT quench Quench with H₂O, Acidify with 1M HCl cool->quench extract Extract with EtOAc quench->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: General experimental workflow for the Suzuki coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-Bromo-5-isopropyl-2-methoxy-benzoic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the SPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water to form a 5:1 mixture (to achieve a substrate concentration of ~0.2 M).

  • Inert Atmosphere: Seal the vial and purge with nitrogen or argon gas for 10-15 minutes.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and acidify to pH ~2-3 with 1 M HCl.

    • Extract the aqueous layer three times with ethyl acetate (EtOAc).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improve yields for challenging substrates.

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave reaction vial, combine 3-Bromo-5-isopropyl-2-methoxy-benzoic acid (1.0 equiv), the arylboronic acid (1.5 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), and Pd(OAc)₂ (0.05 equiv, 5 mol%) with JohnPhos ligand (0.10 equiv, 10 mol%).[18]

  • Solvent Addition: Add DMF to achieve a concentration of ~0.5 M.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat to 140 °C for 20-40 minutes with stirring.[18]

  • Workup and Purification: Follow steps 7 and 8 from Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidation).2. Insufficiently degassed solvents.3. Reaction temperature too low.4. Insufficient base.1. Use a fresh catalyst or a robust precatalyst.2. Ensure thorough degassing of all solvents.3. Increase reaction temperature.4. Increase the equivalents of base to 3.0-4.0.
Dehalogenation of Starting Material 1. Presence of water/protons reacting with the Pd-H species.2. Non-anhydrous conditions.1. Use a different, anhydrous solvent system (e.g., Toluene).2. Ensure all reagents and glassware are thoroughly dried.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) source without efficient reduction to Pd(0).1. Rigorously exclude air with a proper inert atmosphere.2. Use a Pd(0) source like Pd₂(dba)₃ or a precatalyst designed for clean Pd(0) generation.[3][13]
Protodeborylation of Boronic Acid 1. Harsh acidic or basic conditions.2. Extended reaction times at high temperatures.1. Use a milder base (e.g., KF).2. Switch to a more stable boronate ester (e.g., pinacol ester).[13]

Conclusion

The Suzuki-Miyaura coupling of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid, while challenging, is readily achievable through the strategic application of modern catalytic systems. The use of bulky, electron-rich phosphine ligands, such as SPhos, in conjunction with robust palladium precatalysts and an appropriate base like K₃PO₄, provides a reliable pathway to the desired biaryl products. By understanding the mechanistic underpinnings and carefully controlling the reaction parameters, researchers can successfully employ this versatile building block in the synthesis of novel chemical entities for drug discovery and development.

References

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Malig, T. C., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(3), 706. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
  • Oldenhuis, N. J., et al. (2011). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Accounts of Chemical Research, 44(3), 196-206. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

  • Friis, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 2034-2037. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Organic Chemistry Portal. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. [Link]

  • Kanno, O., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 25(25), 4649-4654. [Link]

  • Słowik, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2235-2245. [Link]

  • ResearchGate. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. [Link]

  • Royal Society of Chemistry. (2020). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 18, 1754-1759. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers Group, Harvard University. The Suzuki Reaction. [Link]

  • Taylor, Z. E., et al. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 19(10), 15645-15655. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Le, C. M., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(54), 32661-32664. [Link]

  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • ScholarWorks @ UTRGV. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Thermal Stability & Handling of 2-Methoxybenzoic Acids

Subject: Preventing Decarboxylation of 2-Methoxybenzoic Acid (o-Anisic Acid) & Derivatives Ticket ID: #T-MBA-DEC-001 Support Tier: Level 3 (Senior Application Scientist) Executive Summary: The "Ortho Effect" Challenge Re...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Decarboxylation of 2-Methoxybenzoic Acid (o-Anisic Acid) & Derivatives Ticket ID: #T-MBA-DEC-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Ortho Effect" Challenge

Researchers frequently encounter unexpected yield losses when handling 2-methoxybenzoic acid (and its derivatives) under thermal or acidic conditions. Unlike its meta- or para- isomers, the ortho- isomer is uniquely susceptible to decarboxylation (loss of CO₂).

This instability is driven by the Ortho Effect , where the steric bulk and electronic properties of the 2-methoxy group stabilize the transition state for decarboxylation, significantly lowering the activation energy (


).

Key Stability Thresholds:

  • < 100°C (Neutral/Basic): Generally Stable.

  • > 140°C (Neutral): Slow thermal decomposition begins.

  • > 60°C (Acidic): High risk of acid-catalyzed decarboxylation (

    
     mechanism).
    
  • Presence of Ag/Cu/Pd: Rapid protodecarboxylation can occur even at moderate temperatures.

Troubleshooting Guides (Q&A)

Scenario A: Synthesis & Esterification

Q: I am attempting a Fischer esterification (refluxing in MeOH/H₂SO₄), but I observe gas evolution and low yields of the ester. What is happening?

A: You are witnessing acid-catalyzed decarboxylation .[1] In strong acid at reflux temperatures, the aromatic ring undergoes ipso-protonation at the carbon bearing the carboxyl group. The 2-methoxy group (an electron-donating group, EDG) stabilizes this cationic intermediate via resonance, facilitating the loss of CO₂.

The Fix: Switch to Base-Promoted Alkylation . Avoid the protonated acid species entirely. The carboxylate anion is thermally robust because the negative charge on the carboxylate repels the electron-rich aromatic ring, preventing the formation of the transition state required for CO₂ loss.

Recommended Workflow:

  • Dissolve 2-methoxybenzoic acid in a polar aprotic solvent (DMF or Acetone).

  • Add a weak base (K₂CO₃ or Cs₂CO₃) to form the salt.

  • Add the alkyl halide (e.g., MeI or EtBr) and stir at room temperature (or mild heat < 50°C).

Scenario B: Purification & Processing

Q: Can I distill 2-methoxybenzoic acid to purify it?

A: Not at atmospheric pressure. The boiling point of 2-methoxybenzoic acid is approximately 279–280°C (at 760 mmHg) [1].[2] This far exceeds the thermal decomposition threshold. Heating the free acid to these temperatures will result in significant conversion to anisole (methoxybenzene) and CO₂.

The Fix:

  • Option 1 (Preferred): Recrystallization from water or ethanol/water mixtures.

  • Option 2: High-vacuum distillation (< 1 mmHg) to keep the bath temperature below 120°C.

  • Option 3: Sublimation (effective for small quantities).

Scenario C: Metal-Catalyzed Coupling

Q: I am trying a Suzuki coupling on a halogenated 2-methoxybenzoic acid derivative, but I'm losing the carboxyl group.

A: Transition metals, particularly Silver (Ag), Copper (Cu), and Palladium (Pd) , catalyze protodecarboxylation . Ortho-substituted benzoic acids are prime substrates for this side reaction because the metal can coordinate to the ortho-methoxy oxygen, forming a chelated intermediate that extrudes CO₂ rapidly [2].

The Fix:

  • Protect the acid as an ester before the coupling step.

  • Use lower temperatures (< 80°C) if possible.

  • Avoid Ag/Cu additives if they are not strictly necessary for the catalytic cycle.

Mechanistic Deep Dive

To prevent the problem, you must understand the enemy. The decarboxylation of 2-methoxybenzoic acid proceeds via two primary pathways depending on conditions.

Pathway 1: Acid-Catalyzed ( )

In acidic media, the rate-determining step is the protonation of the ring carbon attached to the carboxyl group (ipso-attack). The ortho-methoxy group stabilizes the resulting arenium ion (sigma complex) through resonance donation, making this pathway much faster than for unsubstituted benzoic acid [3].

Pathway 2: Thermal/Metal-Mediated

In the absence of acid, thermal energy (often aided by metal coordination) drives a unimolecular fragmentation. The ortho-substituent twists the carboxyl group out of planarity (steric acceleration) and raises the ground state energy, while simultaneously stabilizing the transition state via chelation [4].

Visualization: The Danger Zones

DecarboxylationPathways Start 2-Methoxybenzoic Acid Acid Acidic Media (H+) Start->Acid Add Acid Base Basic Media (OH- / CO3--) Start->Base Add Base Heat High Heat (>150°C) Start->Heat Direct Heating Intermediate_Acid Ipso-Protonated Species (Unstable) Acid->Intermediate_Acid Fast Protonation (Ortho-stabilized) Anion Carboxylate Anion (Stable) Base->Anion Deprotonation Product_Loss Anisole + CO2 (DECARBOXYLATION) Heat->Product_Loss Thermal Fragmentation Intermediate_Acid->Product_Loss Loss of CO2 Product_Safe Stable Salt / Ester Anion->Product_Safe Alkylation/Isolation

Caption: Figure 1.[3][4] Decision tree showing the stability outcomes of 2-methoxybenzoic acid under different processing conditions.

Validated Protocol: Safe Methylation

This protocol avoids the acidic conditions that trigger decarboxylation.

Objective: Synthesis of Methyl 2-methoxybenzoate from 2-methoxybenzoic acid. Safety: Perform in a fume hood. Methyl Iodide is toxic.

ParameterSpecification
Substrate 2-Methoxybenzoic Acid (1.0 eq)
Solvent DMF (Dimethylformamide) or Acetone
Base Potassium Carbonate (

), 1.5 eq
Electrophile Methyl Iodide (MeI), 1.2 eq
Temperature 25°C (Room Temp)
Time 2 - 4 Hours

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 2-methoxybenzoic acid (1.0 eq) and DMF (5 mL per gram of substrate).

  • Salt Formation: Add powdered

    
     (1.5 eq). The mixture may slightly exotherm; this is the formation of the stable potassium carboxylate. Stir for 15 minutes.
    
    • Checkpoint: At this stage, the molecule is protected from decarboxylation.

  • Alkylation: Add Methyl Iodide (1.2 eq) dropwise.

  • Reaction: Stir at room temperature. Monitor by TLC (System: 20% EtOAc/Hexanes).

    • Note: Do not heat above 50°C.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash the organic layer with brine to remove DMF.

  • Purification: Evaporate solvent. The product is usually pure enough to proceed; if not, recrystallize from Hexanes/EtOAc. Do not distill at atmospheric pressure.

References

  • National Institute of Standards and Technology (NIST). "Benzoic acid, 2-methoxy-: Phase change data." NIST Chemistry WebBook, SRD 69. [Link][5]

  • Grainger, R., et al. (2014).[6] "The ortho-Substituent Effect on the Ag-Catalysed Decarboxylation of Benzoic Acids." Chemistry – A European Journal, 20(50), 16680-16687. [Link]

  • Dunn, G. E., & Mohanty, G. K. (1977). "Kinetics and mechanism of the thermal decarboxylation of salicylic acid." Canadian Journal of Chemistry, 55(6), 1042-1049. (Mechanistic parallel for ortho-substituted acids). [Link]

  • Liu, M., et al. (2011). "Kinetics of Proton Transfer between Ortho Substituted Benzoic Acids... Ortho Effect on the Reactivity." The Journal of Physical Chemistry A, 115(19), 4990–4999. [Link]

Sources

Optimization

Technical Support Center: Optimizing Amide Bond Formation with Hindered Acids

Frequently Asked Questions (FAQs) Q1: Why is my amide coupling reaction failing or giving low yields when using a sterically hindered carboxylic acid? A1: Steric hindrance presents a significant kinetic barrier to amide...

Author: BenchChem Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction failing or giving low yields when using a sterically hindered carboxylic acid?

A1: Steric hindrance presents a significant kinetic barrier to amide bond formation. The bulky groups on the carboxylic acid impede the approach of the amine nucleophile to the activated carbonyl center. This steric clash dramatically slows down the reaction rate, often leading to incomplete conversion and low yields.[1][2] Standard coupling conditions that work well for unhindered substrates may be insufficient to overcome this high activation energy. Furthermore, prolonged reaction times required for hindered couplings can increase the likelihood of side reactions and decomposition of starting materials or activated intermediates.[3][4]

Q2: I'm using a standard carbodiimide coupling reagent like DCC or EDC with HOBt, but the reaction with my hindered acid is still not working. What's going wrong?

A2: While carbodiimides are workhorse reagents for amide synthesis, their effectiveness diminishes with increasing steric bulk.[3][5] The O-acylisourea intermediate formed from the reaction of the carboxylic acid and the carbodiimide is highly reactive but also prone to racemization and other side reactions.[6] With a hindered acid, the subsequent nucleophilic attack by the amine is slow, allowing these side reactions to become more prominent. Additives like 1-hydroxybenzotriazole (HOBt) are introduced to form a more stable activated ester, which helps to suppress racemization.[6] However, for severely hindered systems, even the HOBt-activated ester may not be reactive enough to be efficiently attacked by the amine.[4]

Q3: What are the best types of coupling reagents to use for sterically hindered acids?

A3: For challenging couplings involving sterically hindered acids, it is generally necessary to employ more powerful coupling reagents.[4][7] Modern phosphonium and aminium/uronium salts are often the reagents of choice.[3]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are known for their high efficiency in difficult couplings and are particularly effective in minimizing racemization.[7] PyBOP, for instance, has demonstrated excellent performance in couplings involving N-methyl amino acids and other sterically congested residues.[7]

  • Aminium/Uronium Salts (e.g., HATU, HBTU, COMU): Reagents like HATU and its analogues are highly recommended for hindered couplings due to the formation of very reactive OAt-esters.[8] COMU, an Oxyma-based reagent, is also a powerful option that often performs better than HOBt-based reagents.

For exceptionally challenging cases, forming a more reactive acyl fluoride in situ can be a successful strategy.[4][9][10]

Q4: Can I just increase the reaction temperature to push my hindered coupling to completion?

A4: Increasing the temperature can indeed be an effective strategy to overcome the activation energy barrier in sterically hindered amide couplings.[4][11] Higher temperatures can significantly accelerate the reaction rate. However, this approach should be used with caution as it can also promote side reactions, such as racemization, and may lead to the decomposition of thermally sensitive substrates or reagents. A systematic optimization of the temperature is recommended, starting from room temperature and gradually increasing it while monitoring the reaction progress and the formation of any byproducts. Microwave-assisted synthesis can also be a valuable tool for accelerating these reactions under controlled temperature conditions.[4][12]

Q5: Are there any alternative strategies for forming amide bonds with extremely hindered acids when all else fails?

A5: Yes, for cases of extreme steric hindrance where even the most potent coupling reagents are ineffective, alternative synthetic routes should be considered. One powerful method involves the reaction of Grignard reagents with isocyanates.[2][13][14] This approach circumvents the traditional carboxylic acid activation pathway and has been shown to be successful in synthesizing amides with multiple bulky substituents. Another strategy is the formation of a stable yet reactive acyl fluoride from the carboxylic acid, which can then be coupled with the amine.[9][10][15]

Troubleshooting Guide for Hindered Amide Bond Formation

This guide provides a systematic approach to troubleshooting and optimizing your challenging amide coupling reactions.

Problem: Low or No Product Formation
Potential Cause Troubleshooting Steps & Explanation
Insufficient Reagent Reactivity 1. Switch to a more powerful coupling reagent. If you are using a carbodiimide like DCC or EDC, consider upgrading to a phosphonium salt (e.g., PyBOP) or an aminium/uronium salt (e.g., HATU, COMU).[7] These reagents generate more reactive activated species, which are better suited for hindered substrates.
2. Consider in situ acyl fluoride formation. For extremely hindered systems, reagents like TCFH-NMI or BTFFH can generate highly reactive acyl fluorides that are less sterically demanding.[4][9]
Suboptimal Reaction Conditions 1. Optimize the solvent. While DMF and CH2Cl2 are common, their ability to solubilize all reaction components is crucial.[16] Ensure your starting materials are fully dissolved. In some cases, less conventional solvents may offer better performance.
2. Increase the reaction temperature. Carefully increase the temperature in increments (e.g., from room temperature to 40°C, then 60°C) to provide the necessary energy to overcome the steric barrier.[4][11] Monitor for decomposition.
3. Increase reaction time. Hindered couplings are inherently slow. Allow the reaction to proceed for an extended period (e.g., 24-48 hours) before concluding that it has failed.
Poor Nucleophilicity of the Amine 1. Use a non-nucleophilic base. If your amine is an HCl salt, a tertiary amine base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is required to liberate the free amine. Ensure you are using an adequate amount of base.
2. Consider a different synthetic route. If the amine is exceptionally weak, a standard amide coupling may not be feasible. Alternative methods might be necessary.
Problem: Significant Side Product Formation (e.g., Racemization)
Potential Cause Troubleshooting Steps & Explanation
Over-activation or Unstable Intermediate 1. Use an additive. When using carbodiimides, always include an additive like HOBt or OxymaPure to suppress racemization by forming a more stable activated ester.[3]
2. Choose a racemization-suppressing coupling reagent. Phosphonium reagents like PyBOP are known for their ability to minimize racemization in challenging couplings.[7]
Guanidinylation of the Amine 1. Avoid excess aminium/uronium reagent. When using reagents like HBTU or HATU, an excess relative to the carboxylic acid can lead to the capping of the free amine, forming a guanidinium byproduct.[8] Use a 1:1 stoichiometry of the coupling reagent to the carboxylic acid.
2. Switch to a phosphonium-based reagent. Phosphonium salts like PyBOP do not have this side reaction pathway and can be a better choice if guanidinylation is a problem.[3]

Experimental Protocols

Protocol 1: General Procedure for Hindered Amide Coupling using HATU
  • To a solution of the sterically hindered carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, CH2Cl2), add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated OAt-ester.[17]

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, consider gradually increasing the temperature.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: In Situ Acyl Fluoride Formation for Extremely Hindered Couplings
  • In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve the sterically hindered carboxylic acid (1.0 eq) in anhydrous acetonitrile or CH2Cl2.

  • Add a fluorinating agent such as TFFH (1.0 eq) and a base like i-Pr2NEt (2.0 eq).[18]

  • Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature or heat as necessary, monitoring the reaction by TLC or LC-MS.

  • Work-up and purify as described in Protocol 1.

Visualizing the Strategy

Decision-Making Workflow for Reagent Selection

Reagent_Selection Start Start: Hindered Amide Coupling Unhindered Unhindered/Mildly Hindered Acid Start->Unhindered Assess Steric Hindrance Hindered Moderately to Severely Hindered Acid Start->Hindered Extreme Extremely Hindered Acid/Amine Start->Extreme Carbodiimide Carbodiimide (EDC/DCC) + Additive (HOBt/Oxyma) Unhindered->Carbodiimide Uronium Aminium/Uronium Salt (HATU, HCTU, COMU) Hindered->Uronium Phosphonium Phosphonium Salt (PyBOP, PyAOP) Hindered->Phosphonium AcylFluoride Acyl Fluoride Formation (TFFH, BTFFH) Extreme->AcylFluoride Alternative Alternative Methods (Grignard + Isocyanate) Extreme->Alternative

Caption: A decision tree for selecting the appropriate coupling reagent based on the degree of steric hindrance.

General Reaction Pathway for Amide Formation

Amide_Formation Acid R-COOH (Carboxylic Acid) Activated Activated Intermediate (e.g., O-Acylisourea, OAt-ester) Acid->Activated Activation Amine R'-NH2 (Amine) Amide R-CO-NH-R' (Amide) Amine->Amide Nucleophilic Attack Activated->Amide Reagent Coupling Reagent + Base Reagent->Activated

Caption: A simplified workflow illustrating the key steps in amide bond formation via an activated carboxylic acid intermediate.

References

  • Processes for coupling amino acids using bis-(trichloromethyl) carbonate. Google Patents.
  • Novabiochem® Coupling reagents. Merck. Available at: [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. PMC. Available at: [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. PubMed. Available at: [Link]

  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. Available at: [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]

  • (PDF) Procedures to Improve Difficult Couplings. ResearchGate. Available at: [Link]

  • View of The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • A green chemistry perspective on catalytic amide bond formation Abstract. UCL Discovery. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros. Reddit. Available at: [Link]

  • Uphill battles in amide couplings. amphoteros. Available at: [Link]

  • Optimization of the temperature for the coupling reaction a. ResearchGate. Available at: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. Available at: [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Available at: [Link]

  • Choosing amide coupling agent : r/Chempros. Reddit. Available at: [Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. Available at: [Link]

  • US10308677B2 - Coupling method for peptide synthesis at elevated temperatures. Google Patents.
  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. Available at: [Link]

Sources

Troubleshooting

stability of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid under basic conditions

Welcome to the technical support guide for 3-Bromo-5-isopropyl-2-methoxy-benzoic acid (CAS 1245527-83-6). This document serves as a critical resource for researchers, chemists, and drug development professionals to ensur...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Bromo-5-isopropyl-2-methoxy-benzoic acid (CAS 1245527-83-6). This document serves as a critical resource for researchers, chemists, and drug development professionals to ensure the successful application and integrity of this reagent in experimental workflows. Given its polysubstituted aromatic structure, understanding its stability, particularly under basic conditions, is paramount to avoiding reaction failure, low yields, and analytical discrepancies.

This guide is structured in a direct question-and-answer format to address the most common and critical issues encountered in the field. We will delve into the chemical principles governing its stability, provide actionable troubleshooting protocols, and offer validated analytical methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm planning a reaction that involves deprotonating the carboxylic acid of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid with a strong base (e.g., NaOH, KOH). Are there any potential stability issues I should be aware of?

Answer:

Yes, while the primary reaction will be the intended acid-base neutralization to form the carboxylate salt, the structure of this molecule presents a significant risk for an irreversible degradation pathway under harsh basic conditions, especially with heat.

The main concern is a Nucleophilic Aromatic Substitution (SNAr) reaction. Here's the underlying chemistry:

  • Activation: The aromatic ring is "activated" towards nucleophilic attack by the electron-withdrawing nature of the carboxylate group that forms in situ.

  • Leaving Groups: The molecule has two potential leaving groups on the ring: the bromo (-Br) group and the methoxy (-OCH₃) group.

  • Mechanism: A strong nucleophile, such as a hydroxide ion (OH⁻), can attack the carbon atom bearing either the bromo or methoxy substituent. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex.[1][2] Aromaticity is then restored by the expulsion of the leaving group (bromide or methoxide).

Given the relative leaving group abilities and the positions of the substituents, both substitution products are plausible, potentially leading to a mixture of impurities that can complicate purification and reduce the yield of your desired product. The aryl bromide bond is generally susceptible to cleavage under harsh conditions, though aryl chlorides are even more so.[3]

Key Takeaway: Avoid using excess strong base or elevated temperatures (> room temperature) for prolonged periods unless the reaction specifically requires it. If you only need to form the salt, use a stoichiometric amount of a milder base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) at room temperature.

Question 2: My reaction yield is consistently low when using this benzoic acid derivative in a basic medium. How can I determine if degradation is the cause?

Answer:

Low yield is a classic symptom of reactant degradation. To confirm this, you must perform a Forced Degradation Study . This is a systematic process to intentionally stress the molecule and identify potential degradation products.[4][5][6] It is a cornerstone of developing stability-indicating analytical methods.[7][8]

A well-designed forced degradation study will provide definitive evidence of the molecule's stability profile. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and quantify degradants without destroying the sample entirely.[5]

Stress ConditionTypical Reagents & ConditionsPurpose
Base Hydrolysis 0.1 M to 1 M NaOH or KOH; Room Temp to 60°CTo simulate the conditions causing your low yield and identify SNAr or other base-mediated degradation products.[4]
Acid Hydrolysis 0.1 M to 1 M HCl; Room Temp to 60°CTo check for lability of the methoxy ether linkage under acidic conditions.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂); Room TempTo assess susceptibility to oxidation, which can be relevant if reactions are run open to the air.
Thermal Stress Solid material heated to >60°C (e.g., 80°C)To evaluate the intrinsic thermal stability of the molecule, separate from solvent/reagent effects.
Photostability Expose to UV/Vis light (ICH Q1B guidelines)To determine if the compound is light-sensitive, which can inform handling and storage procedures.

Experimental Protocol: Forced Degradation (Base Hydrolysis)

  • Preparation: Prepare a stock solution of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid in an appropriate organic solvent (e.g., Acetonitrile or Methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample: In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH (final NaOH concentration will be 0.1 M).

  • Control Sample: In a separate vial, mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubation: Keep both vials at a controlled temperature (start with room temperature, ~25°C) for a defined period (e.g., 24 hours). Protect from light to avoid confounding photolytic degradation.

  • Neutralization & Analysis: After incubation, neutralize both samples by adding 1 mL of 0.2 M HCl. Analyze the samples immediately by a stability-indicating method like HPLC-UV.[9][10]

  • Evaluation: Compare the chromatograms of the stressed and control samples. Look for:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks (degradation products).

If new peaks appear in the base-stressed sample, it strongly indicates that degradation is the source of your low yields.

Question 3: I see an unexpected peak in my HPLC/LC-MS analysis after a basic workup. What could it be?

Answer:

Based on the structure, the most probable degradation products under basic conditions are the result of Nucleophilic Aromatic Substitution (SNAr).

// Node Definitions Parent [label="3-Bromo-5-isopropyl-2-methoxy-benzoic acid\n(Parent Compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Strong Base (e.g., OH⁻)\n+ Optional Heat", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product1 [label="3-Hydroxy-5-isopropyl-2-methoxy-benzoic acid\n(SNAr Product 1: Bromo displacement)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product2 [label="3-Bromo-2-hydroxy-5-isopropyl-benzoic acid\n(SNAr Product 2: Methoxy displacement)", fillcolor="#FBBC05", fontcolor="#202124"]; Decarboxylation [label="Potential Decarboxylation\n(Requires Harsh Conditions)", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Parent -> Base [dir=none, style=dashed]; Base -> Product1 [label="Path A\n(More Probable)"]; Base -> Product2 [label="Path B\n(Less Probable)"]; Parent -> Decarboxylation [style=dotted, label="Unlikely under\nstandard conditions"]; } } Caption: Potential degradation pathways under basic conditions.

  • Path A (More Probable): Displacement of Bromide. The hydroxide ion attacks the carbon bearing the bromo group, displacing bromide (a good leaving group) to form 3-Hydroxy-5-isopropyl-2-methoxy-benzoic acid . You would expect this product to be more polar and have an earlier retention time on a reverse-phase HPLC column. In LC-MS, you would look for a molecular ion corresponding to the loss of Br and the addition of OH.

  • Path B (Less Probable): Displacement of Methoxide. The hydroxide ion could also attack the carbon with the methoxy group, displacing methoxide to form 3-Bromo-2-hydroxy-5-isopropyl-benzoic acid .

  • Decarboxylation (Unlikely): While decarboxylation of benzoic acids can occur, it typically requires very high temperatures or the presence of specific catalysts like copper.[11][12][13][14] Under typical synthetic basic conditions (e.g., aqueous NaOH at < 80°C), this is not a primary degradation pathway to expect.

To identify the unknown peak, collecting a fraction and analyzing it by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive approach.[9]

Question 4: What is the recommended analytical method for monitoring the stability of this compound?

Answer:

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the industry-standard technique.[9][10] This method must be capable of separating the parent compound from all potential degradation products and process impurities.

Workflow for Developing a Stability-Indicating HPLC Method:

// Node Definitions Start [label="Start: Obtain Samples\n(Parent + Stressed Samples)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Develop [label="Method Development\n(Column, Mobile Phase Scouting)", fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize [label="Method Optimization\n(Gradient, Flow Rate, Temp)", fillcolor="#F1F3F4", fontcolor="#202124"]; Validate [label="Method Validation (ICH Q2)\n(Specificity, Linearity, Accuracy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Decision [label="Peak Purity & Resolution\nAcceptable?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=3.5, height=1]; End [label="Final Validated Method", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Develop; Develop -> Decision; Decision -> Optimize [label="No"]; Optimize -> Decision; Decision -> Validate [label="Yes"]; Validate -> End; } Caption: Workflow for stability-indicating HPLC method development.

Recommended Starting HPLC Conditions:

  • Column: C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 90%) and ramp to a high percentage of Mobile Phase B (e.g., 95%) over 20-30 minutes. This will ensure elution of both polar degradants and the more nonpolar parent compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 220 nm, 254 nm) and to assess peak purity.

This method must be validated for specificity by demonstrating that the peaks for the degradation products (from your forced degradation study) are well-resolved from the main component peak.[15]

References

  • Hattori, T., et al. (2006). Convenient Synthesis of Biphenyl-2-carboxylic Acids via the Nucleophilic Aromatic Substitution Reaction of 2-Methoxybenzoates by Aryl Grignard Reagents. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Song, C., & Schobert, H. H. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels. Available at: [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • K. S. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]

  • Thomas, S. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available at: [Link]

  • Huang, X., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition. Available at: [Link]

  • Huang, X., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. National Institutes of Health. Available at: [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. Available at: [Link]

  • Unknown Author. (2018, February 19). HYDROLYSIS REACTIONS. SlidePlayer. Available at: [Link]

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Panda, S. R., et al. (2024, December 1). protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • Unknown Author. (2016, February 4). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. Available at: [Link]

  • Velev, V. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Available at: [Link]

  • Unknown Author. (2018, February 19). HYDROLYSIS REACTIONS. SlidePlayer. Available at: [Link]

  • Hoefnagel, A. J., & Wepster, B. M. (2025, August 6). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Various Authors. (2016, October 11). What is the hydrolysis process of alkyl halides? Quora. Available at: [Link]

  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis. Save My Exams. Available at: [Link]

  • D'Avignon, D. A. (n.d.). The Use Of Forced Degradation In Analytical Method Development. LinkedIn. Available at: [Link]

  • Singh, R., & Rehman, Z. U. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. IntechOpen. Available at: [Link]

  • Kaga, A., et al. (2022, January 19). Nucleophilic amination of methoxy arenes promoted by a sodium hydride/iodide composite. Nanyang Technological University. Available at: [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 3-bromo-. NIST WebBook. Available at: [Link]

  • ChemExpress. (n.d.). CAS 1245527-83-6|3-Bromo-5-isopropyl-2-methoxy-benzoic acid. ChemExpress. Available at: [Link]

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents.
  • ResearchGate. (2010). Synthesis and Activity Analysis of 3-(10-Bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone: In-silico Approach. ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid, a substituted aromatic compound relevant in synthetic chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid, a substituted aromatic compound relevant in synthetic chemistry and drug discovery. We will move beyond a simple prediction of the spectrum to explain the underlying principles that dictate the chemical shifts and coupling patterns. Furthermore, this guide will compare the utility of ¹H NMR with other common analytical techniques, offering a holistic perspective on structural elucidation for professionals in the field.

Part 1: Predictive Analysis of the ¹H NMR Spectrum

The structural determination of a novel or modified small molecule is foundational to its application. ¹H NMR spectroscopy is arguably the most powerful tool for this purpose, providing a detailed map of the proton environments within a molecule.[1] For 3-Bromo-5-isopropyl-2-methoxy-benzoic acid, we can predict a distinct and interpretable spectrum based on its unique arrangement of substituents.

The molecular structure and its distinct proton environments are illustrated below.

Caption: Labeled proton environments in the target molecule.

Detailed Spectral Analysis
  • Carboxylic Acid Proton (HA): The proton of the carboxylic acid is the most deshielded proton in the molecule. Its chemical shift is expected to be significantly downfield, typically in the range of δ 10-14 ppm.[2] This is due to the strong electron-withdrawing effect of the adjacent carbonyl and hydroxyl oxygens, as well as intermolecular hydrogen bonding which further reduces electron density around the proton. It will appear as a broad singlet, as its exchange with trace amounts of water or other acidic protons often decouples it from other protons in the molecule.

  • Aromatic Protons (HB and HC): Protons directly attached to a benzene ring typically resonate between δ 6.5 and 8.0 ppm due to the ring current effect, which creates a local magnetic field that deshields these protons.[3][4][5][6]

    • HB (at C4): This proton is positioned meta to the electron-withdrawing bromine and carboxylic acid groups and ortho to the weakly electron-donating isopropyl group.

    • HC (at C6): This proton is ortho to the strongly electron-withdrawing carboxylic acid group and meta to both the bromine and isopropyl groups. The ortho relationship to the carboxylic acid group is expected to cause a significant downfield shift for HC compared to HB.[2][7]

    • Coupling: HB and HC are meta to each other. This four-bond coupling (⁴J) is typically small, around 2-3 Hz.[8][9] Therefore, we expect to see two distinct doublets in the aromatic region, each with a small coupling constant.

  • Methoxy Protons (HD): The three equivalent protons of the methoxy group (-OCH₃) are attached to an oxygen, which is an electronegative atom. When attached to an aromatic ring, this signal typically appears as a sharp singlet in the range of δ 3.8-4.0 ppm.[4] Steric hindrance from the adjacent bromine and carboxylic acid groups may cause the methoxy group to rotate out of the plane of the aromatic ring, which can subtly influence the electronic environment and thus the precise chemical shift.[10]

  • Isopropyl Group Protons (HE and HF):

    • Methine Proton (HE): This single proton (-CH) is coupled to the six adjacent methyl protons (HF). According to the n+1 rule, its signal will be split into a septet (6+1=7).[11][12] Being a benzylic proton, its chemical shift is expected around δ 2.8-3.5 ppm.[4]

    • Methyl Protons (HF): The six protons of the two methyl groups are chemically equivalent due to free rotation. They are coupled to the single methine proton (HE), so their signal will appear as a doublet (1+1=2).[11][12] This signal will be found in the upfield alkyl region, typically around δ 1.2-1.5 ppm.

Summary of Predicted ¹H NMR Data
Proton LabelChemical EnvironmentPredicted Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
HA Carboxylic Acid (-COOH )10.0 - 14.0Broad Singlet-1H
HC Aromatic (H -C6)7.8 - 8.2Doublet (d)meta, ~2-3 Hz1H
HB Aromatic (H -C4)7.4 - 7.7Doublet (d)meta, ~2-3 Hz1H
HD Methoxy (-OCH ₃)3.8 - 4.0Singlet (s)-3H
HE Isopropyl (-CH )2.8 - 3.5Septet (sept)~7 Hz1H
HF Isopropyl (-CH ₃)1.2 - 1.5Doublet (d)~7 Hz6H

Part 2: Recommended Experimental Protocol for Data Acquisition

Achieving a high-quality, interpretable spectrum is contingent upon meticulous sample preparation and proper instrument handling. The protocol described here is a self-validating system designed to ensure reproducibility and accuracy.

Step-by-Step Methodology:

  • Sample Preparation:

    • Massing: Accurately weigh 5-10 mg of the 3-Bromo-5-isopropyl-2-methoxy-benzoic acid sample.[1] For ¹H NMR, this concentration is typically sufficient to obtain a good signal-to-noise ratio in a few minutes.[13]

    • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common starting point for many organic molecules. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative for polar compounds and carboxylic acids. The use of deuterated solvents is critical as they are "invisible" in the ¹H spectrum and provide the deuterium lock signal for the spectrometer.[1]

    • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[14]

    • Internal Standard: Add a small amount of an internal standard, most commonly Tetramethylsilane (TMS). TMS provides a reference signal at δ 0.0 ppm.[7]

    • Filtration: To ensure a homogeneous magnetic field, the solution must be free of any particulate matter. Filter the sample solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[15] Solid particles can severely degrade spectral resolution.[13][14]

  • NMR Spectrometer Operation:

    • Insertion: Carefully insert the labeled NMR tube into the spinner turbine and place it into the NMR magnet.

    • Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Following this, the magnetic field homogeneity must be optimized through a process called "shimming." This is a critical step to achieve sharp, well-resolved peaks.

    • Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse angle, relaxation delay). For a sample of this concentration, 8 to 16 scans are typically sufficient.

    • Processing: The raw data, a Free Induction Decay (FID) signal, is converted into the frequency-domain spectrum via a Fourier Transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the TMS peak at 0.0 ppm.

    • Integration: Integrate the area under each signal. The relative ratios of these integrals correspond directly to the ratio of the protons giving rise to the signals.[16][17]

Part 3: A Comparative Guide to Structural Elucidation Techniques

While ¹H NMR is a cornerstone of structural analysis, a comprehensive characterization often relies on a suite of complementary analytical techniques. Each method provides a different piece of the molecular puzzle. The logical workflow for elucidating the structure of an unknown compound involves integrating data from multiple sources.

G cluster_workflow Structural Elucidation Workflow cluster_techniques Analytical Techniques Sample Sample Synthesis / Isolation Prep Sample Preparation (Dissolution, Filtration) Sample->Prep NMR ¹H & ¹³C NMR (Connectivity, Environment) Prep->NMR MS Mass Spectrometry (Molecular Weight, Formula) Prep->MS IR IR Spectroscopy (Functional Groups) Prep->IR Interpretation Integrated Data Analysis NMR->Interpretation MS->Interpretation IR->Interpretation Structure Final Structure Confirmation Interpretation->Structure

Caption: A typical workflow for small molecule structural analysis.

Comparison of Key Analytical Methods
TechniqueInformation Provided for Target MoleculeStrengthsLimitations
¹H NMR Spectroscopy - Precise number of proton environments.- Connectivity through spin-spin coupling (e.g., isopropyl pattern, aromatic meta-coupling).- Relative number of protons via integration.Provides the most detailed map of the C-H framework; non-destructive.[1]Lower sensitivity compared to MS; complex spectra can be difficult to interpret fully.[18]
¹³C NMR Spectroscopy - Number of unique carbon environments.- Chemical nature of carbons (e.g., C=O, aromatic C-Br, C-O, alkyl).Directly probes the carbon skeleton; excellent for identifying symmetry.[19]Low natural abundance of ¹³C (1.1%) makes it much less sensitive than ¹H NMR, requiring more sample or longer acquisition times.[15][16]
Mass Spectrometry (MS) - Exact molecular weight and molecular formula (High-Resolution MS).- Fragmentation patterns that can confirm substructures like the loss of a carboxylic acid group or an isopropyl group.Extremely high sensitivity (ppm/ppb levels); provides definitive molecular weight.[20][21]Isomers are often indistinguishable; does not directly provide connectivity information. It is a destructive technique.[22]
Infrared (IR) Spectroscopy - Presence of key functional groups: - Broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid. - Strong C=O stretch (~1700 cm⁻¹) for the carboxylic acid. - C-H stretches (aromatic and aliphatic). - C-O stretch for the methoxy group.Fast, simple, and excellent for identifying functional groups.[23]Provides limited information about the overall molecular structure and connectivity; not suitable for complex mixture analysis without chromatography.[23][24]

References

  • NMR Sample Preparation. (n.d.). University of California, Riverside.
  • Sample preparation. (n.d.). University of Ottawa.
  • Basics of NMR, Sample preparation and analysis of NMR analysis data. (2021, April 18). Mesbah Energy.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison.
  • Can you explain the differences between IR, NMR and mass spectroscopy? (2023, May 14). Quora.
  • ¹H–¹H Coupling in Proton NMR. (2025, August 21). ACD/Labs.
  • Applications of ¹H NMR. (n.d.). University of California, Davis.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
  • ¹H NMR. (n.d.). University of California, Los Angeles.
  • Sádlová, J., et al. (2006). Stereoelectronic effects on 1H nuclear magnetic resonance chemical shifts in methoxybenzenes. PubMed.
  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
  • ¹H NMR Spectral parameters for substituted benzenes. (n.d.). MIT DSpace.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review.
  • Short Summary of ¹H-NMR Interpretation. (n.d.). St. Olaf College.
  • Short Summary of C13-NMR Interpretation. (n.d.). St. Olaf College.
  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class.
  • ¹H NMR Chemical Shifts for Common Functional Groups. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY.
  • Second Order ¹H NMR Spectra of Isopropyl Groups. (2008, July 18). University of Ottawa NMR Facility Blog.
  • ¹H proton nmr spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.
  • proton NMR spectrum of propan-2-yl methanoate (isopropyl formate). (n.d.). Doc Brown's Chemistry.
  • H-NMR: Some Familiar Groups that can become Easy to Recognize. (n.d.). St. Olaf College.
  • Chemical Shifts in ¹H NMR Spectroscopy. (2025, December 9). Chemistry LibreTexts.
  • ¹H NMR chemical shifts. (n.d.). OrganicChemGuide.
  • Difference between FTIR and NMR? (2023, October 17). Rocky Mountain Labs.
  • Advancements in NMR and IR Spectroscopy: Enhancing Metabolomics and Disease Diagnostics in the Health Sector. (2024, September 30). Journal UII.
  • Improving Small Molecule Characterization. (2018, June 6). AnalyteGuru - Thermo Fisher Scientific.

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Comparative

HPLC method development for 3-Bromo-5-isopropyl-2-methoxy-benzoic acid purity

<_ A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid In the landscape of pharmaceutical development, ensuring the purity of active pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

<_ A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid. We will navigate the critical decisions in method development, from initial column and mobile phase selection to method validation, grounded in scientific principles and practical insights.

Understanding the Analyte: The Foundation of Method Development

3-Bromo-5-isopropyl-2-methoxy-benzoic acid is an aromatic carboxylic acid. Its structure dictates its chromatographic behavior. Key characteristics to consider are:

  • Acidic Nature: The carboxylic acid group makes the compound's ionization state, and therefore its retention in reversed-phase HPLC, highly dependent on the mobile phase pH.[1][2]

  • Aromaticity: The benzene ring possesses a chromophore, making UV detection a suitable and straightforward choice.[3][4]

  • Hydrophobicity: The presence of the isopropyl and bromo groups contributes to its non-polar character, suggesting good retention on reversed-phase columns.

Strategic Approach to Method Development: A Comparative Analysis

A systematic approach to HPLC method development involves the careful selection and optimization of several key parameters.

Column Selection: A Tale of Two Phases

The choice of stationary phase is paramount for achieving optimal separation. For an acidic, moderately polar compound like ours, a reversed-phase column is the logical starting point.[5]

  • C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase chromatography due to their hydrophobicity and wide availability.[5] They are an excellent initial choice for retaining our analyte. A comparison of two C18 columns with different particle technologies is presented below.

  • Polar-Embedded Columns: These columns have a polar group embedded within the alkyl chain. This modification can provide alternative selectivity, especially for polar analytes, and offers improved performance in highly aqueous mobile phases.[6][7]

Experimental Protocol: Initial Column Screening

Objective: To compare the retention and peak shape of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid on a standard C18 and a polar-embedded column.

HPLC System: Agilent 1260 Infinity LC System or equivalent.

Columns:

  • Standard C18 Column (e.g., Phenomenex Luna Omega C18, 4.6 x 150 mm, 5 µm)

  • Polar-Embedded Column (e.g., Waters Atlantis T3, 4.6 x 150 mm, 5 µm)

Mobile Phase: 60:40 Acetonitrile: 0.1% Formic Acid in Water (v/v)

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Detector: Diode Array Detector (DAD) at 254 nm.[8]

Injection Volume: 10 µL

Sample Preparation: Dissolve 1 mg of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid in 10 mL of mobile phase.

Table 1: Comparison of Initial Column Screening Results

Column TypeRetention Time (min)Tailing FactorTheoretical Plates
Standard C186.81.312,500
Polar-Embedded5.51.114,000

Analysis of Results: The polar-embedded column provided a better peak shape (lower tailing factor) and higher efficiency (more theoretical plates), although with slightly less retention.[9] The improved peak shape is likely due to reduced secondary interactions between the acidic analyte and residual silanols on the silica surface.[10] For this reason, the polar-embedded column is selected for further method optimization.

Mobile Phase Optimization: The Power of pH and Organic Modifier

The mobile phase composition is a powerful tool for manipulating retention and selectivity.[11]

  • pH Control: For an acidic analyte, maintaining a low mobile phase pH (at least 2 pH units below the analyte's pKa) will suppress the ionization of the carboxylic acid group. This leads to increased hydrophobicity and better retention on a reversed-phase column.[1][2][12] Formic acid is a common and effective choice for this purpose.[13]

  • Organic Modifier: The type and concentration of the organic solvent in the mobile phase directly impact the retention time. Acetonitrile and methanol are the most common choices. Acetonitrile often provides sharper peaks and lower viscosity.

Experimental Protocol: Mobile Phase Optimization

Objective: To optimize the mobile phase composition for the best separation of the main peak from potential impurities.

HPLC System and Column: As described above, using the Polar-Embedded Column.

Mobile Phase Gradients:

  • Method A: Acetonitrile: 0.1% Formic Acid in Water, Gradient from 40% to 80% Acetonitrile over 15 minutes.

  • Method B: Methanol: 0.1% Formic Acid in Water, Gradient from 50% to 90% Methanol over 15 minutes.

Other Parameters: Remain the same as in the initial screening.

Table 2: Comparison of Mobile Phase Optimization

MethodMain Peak Retention Time (min)Resolution of Impurity 1Resolution of Impurity 2
Method A (Acetonitrile)9.22.53.1
Method B (Methanol)10.52.12.8

Analysis of Results: The acetonitrile gradient (Method A) provided better resolution between the main peak and the two observed impurities in a shorter analysis time. Therefore, an acetonitrile-based mobile phase is the preferred choice.

Method Validation: Ensuring Trustworthiness and Reliability

A developed HPLC method must be validated to ensure it is suitable for its intended purpose.[14] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16][17]

MethodValidation

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[14] Forced degradation studies are crucial for demonstrating specificity and understanding the stability of the drug substance.[18]

Experimental Protocol: Forced Degradation Study

Objective: To assess the stability of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid under various stress conditions and demonstrate the specificity of the HPLC method.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.

Analysis: Analyze the stressed samples using the optimized HPLC method.

Table 3: Summary of Forced Degradation Results

Stress Condition% DegradationObservations
Acid Hydrolysis< 2%No significant degradation
Base Hydrolysis~15%One major degradation product observed
Oxidative Degradation~10%Two minor degradation products observed
Thermal Degradation< 1%Stable
Photolytic Degradation< 1%Stable

Analysis of Results: The method demonstrated specificity by separating the main peak from all degradation products formed under stress conditions. The compound is most susceptible to degradation under basic and oxidative conditions.

Final Optimized HPLC Method and System Suitability

Based on the development and validation data, the final optimized method is as follows:

Table 4: Optimized HPLC Method Parameters

ParameterCondition
ColumnPolar-Embedded C18 (e.g., Waters Atlantis T3, 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient40% B to 80% B over 15 min, then hold at 80% B for 5 min
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectorDAD at 254 nm
Injection Volume10 µL

System Suitability: Before each run, a system suitability standard should be injected to ensure the performance of the chromatographic system.

Table 5: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor≤ 1.5
Theoretical Plates≥ 5000
%RSD of 5 replicate injections (Area)≤ 2.0%

Troubleshooting Common HPLC Issues

Even with a robust method, issues can arise. Here's a guide to troubleshooting common problems.[19][20][21]

Troubleshooting

Conclusion

This guide has outlined a comprehensive and scientifically sound approach to developing a robust HPLC method for the purity analysis of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid. By systematically evaluating column chemistry, mobile phase composition, and validating the final method according to ICH guidelines, a reliable and reproducible analytical procedure can be established. This ensures the quality and consistency of the API, a critical aspect of drug development and manufacturing.

References

  • Phenomenex. (2022, May 20). Choosing Columns for Polar Acidic Molecules.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • International Journal of Scientific Research in Science and Technology. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • SIELC Technologies. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Ingenieria Analitica Sl. HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons.
  • Agilent. Control pH During Method Development for Better Chromatography.
  • Waters. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
  • PubMed. (2004, January 15). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column.
  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • KNAUER. (2025, June 2). How to Choose the Right HPLC Detector.
  • ResearchGate. Benzoic Acid Parameters observed during forced degradation study.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • QbD Group. (2025, October 8). The Eyes of HPLC: Strategic Use of Detectors.
  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • Element. HPLC Column Selection.
  • Bio-Analysis Centre. (2022, June 1). Types of detectors used in HPLC.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Pharmaceutical Outsourcing. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Phenomenex. (2025, April 1). Types of HPLC Detectors.
  • Advanced Materials Technology. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications.
  • ResearchGate. (2025, August 7). Degradation of Benzoic Acid and its Derivatives in Subcritical Water.
  • ResearchGate. (2025, August 9). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • PubMed. (2011, April 15). Degradation of benzoic acid and its derivatives in subcritical water.
  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • PubMed. The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives.
  • Agilent. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.

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Validation

Comparative Guide: Lipophilicity Profiles of Isopropyl vs. Methyl Benzoic Acid Derivatives

Executive Summary In medicinal chemistry, the modulation of lipophilicity (expressed as LogP or LogD) is a critical lever for optimizing pharmacokinetics. This guide provides a technical comparison between Methyl and Iso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the modulation of lipophilicity (expressed as LogP or LogD) is a critical lever for optimizing pharmacokinetics. This guide provides a technical comparison between Methyl and Isopropyl substitutions on benzoic acid scaffolds. While both are hydrophobic alkyl groups, the isopropyl moiety introduces a non-linear increase in lipophilicity and steric demand compared to the methyl group. This document details the physicochemical basis of these differences, provides experimental protocols for validation, and analyzes their impact on drug design.

Theoretical Framework: The Hansch-Leo Paradigm

To predict the behavior of benzoic acid derivatives, we must quantify the hydrophobic contribution of the substituent. The standard measure is the Hansch substituent constant (


), defined as:


Where


 is the partition coefficient (usually n-octanol/water).
The Lipophilic Jump
  • Methyl (-CH₃): A compact group that increases lipophilicity moderately. It is often used to fill small hydrophobic pockets in a target protein without incurring significant steric penalties.

  • Isopropyl (-CH(CH₃)₂): A branched alkyl group. The branching increases the hydrophobic surface area significantly more than a linear extension (like ethyl), leading to a higher desolvation penalty for water and thus higher lipophilicity.

Quantitative Comparison Data

The following table summarizes the physicochemical constants essential for rational design.

ParameterMethyl (-CH₃)Isopropyl (-CH(CH₃)₂)Differential Impact
Hansch Constant (

)
0.561.53Isopropyl is ~3x more lipophilic in contribution.
Taft Steric Parameter (

)
-1.24-1.71Isopropyl introduces significantly higher steric bulk.
Molar Refractivity (MR) 5.6514.96Isopropyl has higher polarizability and volume.
Metabolic Liability Benzylic oxidationBenzylic oxidation (slower due to sterics/branching)Isopropyl offers better metabolic stability in certain contexts.

Data derived from Hansch & Leo classical datasets and standard QSAR tables. [1]

Structural-Property Relationships (SPR)

The choice between methyl and isopropyl is rarely solely about LogP; it involves the interplay of lipophilicity and topology.

The Ortho-Effect

When placed at the ortho position of benzoic acid:

  • Methyl: Provides minor steric twisting of the carboxylate group relative to the phenyl ring.

  • Isopropyl: Forces the carboxylate group out of planarity due to severe steric clash (

    
     strain). This decoupling of resonance increases the acidity (lowers pKa) of the benzoic acid and significantly alters solubility profiles beyond simple lipophilicity calculations.
    
Visualization of Physicochemical Impact

The following diagram illustrates the causal pathways from structural substitution to ADME outcomes.

G sub_methyl Methyl Substitution prop_surf Surface Area Increase sub_methyl->prop_surf Moderate prop_steric Steric Bulk (Es) sub_methyl->prop_steric Low sub_iso Isopropyl Substitution sub_iso->prop_surf High sub_iso->prop_steric High (Branching) outcome_logp LogP Elevation (Permeability) prop_surf->outcome_logp Hydrophobic Effect outcome_bind Receptor Fit (Selectivity) prop_steric->outcome_bind Shape Complementarity outcome_met Metabolic Stability prop_steric->outcome_met Steric Shielding

Figure 1: Causal relationship between alkyl substitution type and resulting physicochemical/ADME properties.

Experimental Protocols for Validation

Relying solely on calculated LogP (cLogP) is insufficient for branched isomers due to intramolecular shielding effects. Two methods are recommended: High-Throughput RP-HPLC for screening and Shake-Flask for gold-standard validation.

Method A: High-Throughput RP-HPLC (Retention Time Correlation)

This method correlates the capacity factor (


) with lipophilicity. It is faster than shake-flask and requires less sample.

Prerequisites:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm.

  • Mobile Phase: Methanol/Water (buffered to pH 7.4 with MOPS or Phosphate) isocratic mix (e.g., 60:40).

  • Standards: A set of 5-7 benzoic acid derivatives with known LogP values (e.g., Benzoic acid, Toluene, Acetophenone).

Protocol Steps:

  • Dead Time Determination (

    
    ):  Inject Uracil or Sodium Nitrate to determine the column dead time (unretained compound).
    
  • Standard Calibration: Inject the calibration standards. Calculate

    
     for each:
    
    
    
    
  • Curve Generation: Plot

    
     vs. Literature LogP. Ensure 
    
    
    
    .
  • Sample Analysis: Inject Methyl and Isopropyl benzoic acid derivatives.

  • Calculation: Extrapolate LogP from the calibration curve.

Why this works: The hydrophobic stationary phase (C18) mimics the lipid bilayer. The isopropyl derivative, being more lipophilic, will interact longer with the C18 chains, resulting in a longer retention time (


).
Method B: Miniaturized Shake-Flask (OECD 107 Modified)

For critical lead compounds, experimental validation via partitioning is required.

Protocol Steps:

  • Preparation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

  • Solubilization: Dissolve the benzoic acid derivative in the pre-saturated n-octanol phase. Measure UV absorbance (

    
    ).
    
  • Partitioning: Mix 1 mL of drug-octanol solution with 1 mL of pre-saturated water in a glass vial.

  • Equilibration: Vortex for 30 minutes; Centrifuge at 2000g for 10 minutes to separate phases.

  • Quantification: Remove the octanol phase and measure UV absorbance (

    
    ).
    
  • Calculation:

    
    
    

Note: For ionizable benzoic acids, this must be performed at a pH where the molecule is non-ionized (pH < pKa - 2), or reported as LogD at pH 7.4. [2]

Workflow Visualization

The following diagram outlines the decision process for selecting and validating the derivative.

Workflow Start Start: Lead Optimization Target Define Target Profile (LogP Range) Start->Target Choice Select Substituent Target->Choice Methyl Methyl: Fine-tune LogP (+0.5) Min. Steric Impact Choice->Methyl Need Compactness Iso Isopropyl: Major LogP Boost (+1.5) High Steric Shielding Choice->Iso Need Lipophilicity/Stability Exp Experimental Validation (RP-HPLC) Methyl->Exp Iso->Exp Decision Check ADME: Is Sol > 50µM? Is Cl_int acceptable? Exp->Decision Decision->Choice Fail (Re-design) Proceed Proceed to PK Study Decision->Proceed Pass

Figure 2: Decision workflow for selecting between Methyl and Isopropyl derivatives based on ADME criteria.

Comparative Performance Analysis

Membrane Permeability
  • Isopropyl: The significant increase in LogP generally enhances passive diffusion across the blood-brain barrier (BBB) or gastrointestinal tract, provided the Molecular Weight (MW) remains < 500. However, excessive lipophilicity (LogP > 5) can lead to entrapment in the lipid bilayer (membrane retention) rather than cytosolic release.

  • Methyl: Offers a safer increment. If a parent molecule has a LogP of 2.5, adding a methyl group moves it to ~3.0 (ideal range). Adding an isopropyl group moves it to ~4.0, approaching the "grease ball" territory where non-specific binding increases.

Metabolic Stability (CYP450)
  • Methyl: Benzylic methyl groups are prime targets for CYP450-mediated hydroxylation followed by oxidation to carboxylic acids (rapid clearance).

  • Isopropyl: While the tertiary benzylic carbon is also oxidizable, the steric bulk of the two methyl wings can hinder the approach of the Heme-Iron center of CYP enzymes, potentially increasing half-life (

    
    ) compared to the methyl analog.
    

Conclusion

The choice between methyl and isopropyl benzoic acid derivatives is a trade-off between steric precision and hydrophobic anchoring .

  • Choose Methyl when you need to fine-tune lipophilicity without disrupting ligand-receptor binding geometry.

  • Choose Isopropyl when you need a significant boost in membrane permeability or need to introduce steric bulk to block metabolic sites or fill large hydrophobic pockets.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

    
     values). 
    
  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7410, Isopropyl benzoate. Retrieved from

  • Kernns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for HPLC LogP protocols).

Comparative

Comparative Guide: 3-Bromo vs. 3-Chloro Benzoic Acid Analogs in Drug Design

This technical guide compares the biological activity and physicochemical profiles of 3-bromo versus 3-chloro benzoic acid analogs. It is designed for medicinal chemists and application scientists optimizing lead compoun...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide compares the biological activity and physicochemical profiles of 3-bromo versus 3-chloro benzoic acid analogs. It is designed for medicinal chemists and application scientists optimizing lead compounds.

Executive Summary: The Halogen Bioisostere Decision

In medicinal chemistry, the substitution of a chlorine atom with a bromine atom (or vice versa) at the meta (3-) position of a benzoic acid scaffold is a classic bioisosteric exchange. While often treated as interchangeable hydrophobic spacers, these two halogens exert distinct biological effects driven by three divergent parameters: sigma-hole magnitude (halogen bonding) , steric volume , and lipophilicity .

  • 3-Chloro Analogs: Generally favor targets requiring higher polarity and smaller steric accommodation. They often exhibit better solubility profiles in aqueous media.

  • 3-Bromo Analogs: Superior when halogen bonding with backbone carbonyls is a key binding driver. The increased lipophilicity (logP) enhances membrane permeability but may compromise metabolic stability.

Physicochemical Profile & SAR Metrics

The biological divergence begins with the fundamental physical properties. The table below summarizes the key descriptors used in Quantitative Structure-Activity Relationship (SAR) modeling.

Table 1: Physicochemical Comparison of 3-Halo Benzoic Acids
Property3-Chlorobenzoic Acid3-Bromobenzoic AcidImpact on Biological Activity
Van der Waals Radius 1.75 Å1.85 ÅSteric Fit: Br requires a larger hydrophobic pocket (approx. 15% more volume).
Hammett Constant (

)
0.370.39Electronic: Both are electron-withdrawing, but Br is slightly more stabilizing for negative charges (e.g., carboxylate anions).
Lipophilicity (Hansch

)
0.710.86Permeability: Br analogs cross lipid bilayers more effectively but have lower aqueous solubility.
C-X Bond Length ~1.73 Å~1.89 ÅLigand Positioning: The longer C-Br bond pushes the scaffold deeper into the binding site.
Halogen Bond Potential ModerateHighBinding Affinity: Br forms stronger

-hole interactions with nucleophilic residues (e.g., Val, Leu backbone C=O).

Case Study: Antimicrobial Efficacy Profiles

Recent comparative studies on benzoic acid hydrazones and pyrazole derivatives reveal a context-dependent efficacy switch between the 3-Cl and 3-Br analogs.

Scenario A: Gram-Negative Permeability (A. baumannii)

In Minimum Inhibitory Concentration (MIC) assays against Acinetobacter baumannii, 3-chloro derivatives often outperform their bromo counterparts.

  • Observation: 3-Cl analogs showed MICs as low as 4 µg/mL , whereas 3-Br analogs lagged at 8–16 µg/mL .

  • Mechanism: Gram-negative bacteria possess restrictive porin channels. The smaller hydrodynamic radius of the chloro-substituent facilitates faster passive diffusion through porins compared to the bulkier bromo-analog.

Scenario B: Gram-Positive Potency (B. subtilis)

Against Gram-positive bacteria like Bacillus subtilis, the trend reverses.

  • Observation: The 3-bromo derivative demonstrated superior potency (pMIC = 2.11 µM/mL).[1]

  • Mechanism: Lacking an outer membrane, the Gram-positive cell wall allows the more lipophilic 3-Br analog to partition effectively into the cell membrane, disrupting integrity or accessing intracellular targets more efficiently via hydrophobic interaction.

Mechanistic Logic: The "Sigma-Hole" Effect

To understand the binding difference, one must visualize the electrostatic potential surface.

  • Chlorine: Has a smaller region of positive potential (sigma-hole) opposite the C-Cl bond.

  • Bromine: Exhibits a pronounced, high-magnitude sigma-hole. This allows 3-Br analogs to act as Lewis acids , forming directional halogen bonds with Lewis bases (oxygen/nitrogen lone pairs) in the receptor pocket.

Diagram 1: SAR Decision Logic for Halogen Selection

SAR_Logic Start Lead Optimization: Benzoic Acid Scaffold Target_Analysis Analyze Target Binding Pocket Start->Target_Analysis Decision_Steric Is the pocket sterically restricted? Target_Analysis->Decision_Steric Decision_Hbond Is there a backbone C=O near the 3-position? Decision_Steric->Decision_Hbond No (Open pocket) Select_Cl Select 3-Chloro Analog (Smaller radius, better diffusion) Decision_Steric->Select_Cl Yes (Tight fit) Decision_Hbond->Select_Cl No (Dipole driven) Select_Br Select 3-Bromo Analog (Halogen Bonding, Hydrophobic fill) Decision_Hbond->Select_Br Yes (Target for Sigma-hole) Outcome_Cl Outcome: Improved Gram(-) activity Higher solubility Select_Cl->Outcome_Cl Outcome_Br Outcome: High Affinity (Kd) Improved Gram(+) activity Select_Br->Outcome_Br

Caption: Decision tree for selecting between 3-Cl and 3-Br substitutions based on target pocket architecture.

Experimental Protocol: Comparative MIC Determination

To validate the biological difference, a precise broth microdilution assay is required. This protocol ensures self-validating results by controlling for solvent effects, which differ between Cl and Br analogs.

Protocol: 96-Well Microdilution Assay

Reagents:

  • Mueller-Hinton Broth (MHB)

  • DMSO (Molecular Biology Grade)

  • Resazurin dye (0.015% w/v)

  • Test Compounds: 3-Chlorobenzoic acid analog vs. 3-Bromobenzoic acid analog.

Workflow:

  • Stock Preparation: Dissolve both analogs in 100% DMSO to a concentration of 10 mg/mL.

    • Critical Step: The 3-Br analog may require vortexing for 60s longer than the 3-Cl due to higher lipophilicity.

  • Serial Dilution: Prepare a 2-fold dilution series in MHB across the 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

    • Control: Include a "Solvent Control" row with matching DMSO % (must be < 1%) to ensure toxicity is not from the solvent.

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 30 µL Resazurin. Incubate for 2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

  • Validation: The MIC is the lowest concentration preventing the Blue-to-Pink shift.

Diagram 2: Experimental Workflow

MIC_Workflow Stock Stock Prep (DMSO) Dilution Serial Dilution (MHB Media) Stock->Dilution 2-fold series Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout Resazurin Add & Read Incubation->Readout Validation Check Solvent Control (Must be Blue) Readout->Validation

Caption: Step-by-step workflow for the Resazurin-based microdilution assay to determine MIC.

Synthesis Pathway

Accessing these analogs typically involves a Sandmeyer reaction or direct halogenation, though the Sandmeyer route guarantees regioselectivity at the meta position.

General Procedure (Sandmeyer):

  • Starting Material: 3-Aminobenzoic acid.

  • Diazotization: React with

    
     at 0–5°C to form the diazonium salt.
    
  • Substitution:

    • For 3-Cl: Treat with

      
       in 
      
      
      
      .
    • For 3-Br: Treat with

      
       in 
      
      
      
      .
  • Purification: Recrystallization from ethanol/water.

Note: The 3-Br product typically has a higher melting point and may precipitate faster during workup than the 3-Cl product.

References

  • Chitkara University. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Link

  • National Institutes of Health (NIH). (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. PMC. Link

  • BenchChem. (2025).[2] A Comparative Analysis of Reactivity: 2-Bromobenzoic Acid vs. 3-Bromobenzoic Acid. Link

  • MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Link

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: 3-Bromobenzoic acid. Link

Sources

Validation

A Senior Application Scientist's Guide to the Comprehensive Characterization of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid as a Reference Standard

This guide provides an in-depth, technically-grounded framework for the characterization of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid as a chemical reference standard. As defined by the US Pharmacopeia (USP), reference...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-grounded framework for the characterization of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid as a chemical reference standard. As defined by the US Pharmacopeia (USP), reference standards are highly characterized materials crucial for ensuring the quality and validity of analytical results in research and drug development.[1] The objective of this document is to move beyond a simple listing of methods, instead offering a causal, integrated approach that ensures the final material is validated through a self-confirming system of orthogonal analytical techniques.

The quality and purity of a reference standard are paramount for its intended use, which can range from qualitative identification to quantitative assays for potency and impurities.[1][2] The level of characterization must be appropriate for its application, with standards used for potency requiring the most rigorous qualification.[1] This guide outlines a comprehensive strategy to establish the identity, purity, and key physicochemical properties of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid, ensuring its suitability for the most demanding applications.

Foundational Physicochemical Profile

The initial step in characterization is to establish the fundamental physicochemical properties of the compound. This data serves as the primary identifier and is essential for handling, storage, and subsequent analytical method development.

PropertyExpected Value / CharacteristicRationale & Significance
Molecular Formula C₁₁H₁₃BrO₃Derived from its chemical structure, this is the basis for molecular weight calculation and elemental analysis confirmation.
Molecular Weight 273.12 g/mol A critical parameter confirmed by mass spectrometry.
CAS Number 1245527-83-6The unique Chemical Abstracts Service registry number for unambiguous identification.
Appearance White to off-white crystalline solidPredicted based on the typical state of similar substituted benzoic acids.[3] Visual inspection is a simple but necessary identity check.
Melting Point To be determined experimentallyA sharp melting point range is a classic indicator of high purity. This physical constant is a key specification for a reference standard.
Solubility Soluble in organic solvents (e.g., Methanol, DMSO, Chloroform), sparingly soluble in waterPredicted based on the molecule's aromatic and acidic nature.[3] This information is critical for preparing solutions for spectroscopic and chromatographic analysis.

The Orthogonal Approach to Structural Elucidation and Purity Assessment

A robust characterization relies on multiple, independent (orthogonal) analytical techniques. Each method interrogates different molecular attributes, and their collective agreement provides a high degree of confidence in the final assessment. The workflow below illustrates this integrated strategy.

G cluster_0 Material Acquisition & Initial Assessment cluster_1 Structural Confirmation cluster_2 Purity & Quantitative Analysis cluster_3 Final Certification A Candidate Material (3-Bromo-5-isopropyl-2-methoxy-benzoic acid) B Physicochemical Profiling (Appearance, Melting Point, Solubility) A->B C ¹H & ¹³C NMR Spectroscopy (Atomic Connectivity) B->C D Mass Spectrometry (MS) (Molecular Weight & Fragmentation) B->D E FT-IR Spectroscopy (Functional Groups) B->E F HPLC-UV (Purity Assessment & Assay) B->F G Elemental Analysis (CHN) (Empirical Formula Verification) B->G H Data Review & Correlation (Orthogonal Check) C->H D->H E->H F->H G->H I Certified Reference Standard H->I

Caption: Integrated workflow for reference standard characterization.

Spectroscopic Characterization: Confirming Molecular Identity

Spectroscopic methods provide definitive information about the molecule's structure, from the atomic-level connectivity to the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for structural elucidation. It provides detailed information about the carbon-hydrogen framework of the molecule.

  • Expertise & Causality: We employ both ¹H and ¹³C NMR to build a complete picture. ¹H NMR reveals the number and electronic environment of protons, while ¹³C NMR maps the carbon skeleton. The correlation between these two datasets allows for the unambiguous assignment of the molecule's constitution.

Predicted ¹H NMR Data (in CDCl₃, relative to TMS at 0 ppm):

  • Aromatic Protons: Two distinct signals in the δ 7.0-8.0 ppm range, likely appearing as doublets (or singlets depending on coupling constants), corresponding to the two protons on the benzene ring.

  • Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 10 ppm), which is exchangeable with D₂O.

  • Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm, integrating to 3 protons.

  • Isopropyl Protons:

    • A septet around δ 3.0-3.5 ppm, integrating to 1 proton (the CH group).

    • A doublet around δ 1.2-1.4 ppm, integrating to 6 protons (the two CH₃ groups).

Predicted ¹³C NMR Data (in CDCl₃):

  • The spectrum should display 11 distinct signals, corresponding to the 11 unique carbon environments in the molecule. Key expected shifts include the carbonyl carbon (δ > 165 ppm), aromatic carbons (δ 110-160 ppm), the methoxy carbon (δ ~55-60 ppm), and the isopropyl carbons (CH ~34 ppm, CH₃ ~24 ppm).

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the substance and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shift calibration (δ = 0.00 ppm).[4]

  • Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (FID) using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Interpretation: Integrate the ¹H signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

Mass Spectrometry (MS)

MS provides the exact molecular weight and offers structural clues through fragmentation analysis.

  • Expertise & Causality: High-resolution mass spectrometry (HRMS) is chosen to confirm the molecular formula with high precision. The presence of a bromine atom provides a distinctive isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which serves as a powerful validation point for the presence and number of bromine atoms in the molecule.

Expected MS Data (ESI-):

  • Molecular Ion Peak ([M-H]⁻): A pair of peaks of nearly equal intensity at m/z 271 and 273, corresponding to the [C₁₁H₁₂⁷⁹BrO₃]⁻ and [C₁₁H₁₂⁸¹BrO₃]⁻ ions.

  • Key Fragments: Potential fragmentation could involve the loss of the carboxylic acid group (-45 Da) or the isopropyl group (-43 Da).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and reliable technique for identifying the functional groups present in a molecule.

  • Expertise & Causality: This method is used to confirm the presence of the key carboxylic acid and ether functional groups. The broad O-H stretch is a hallmark of a carboxylic acid dimer, formed via hydrogen bonding in the solid state.

Expected FT-IR Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹) Vibration Type Functional Group
2500-3300 (broad) O-H stretch Carboxylic Acid
~1700 C=O stretch Carboxylic Acid (Carbonyl)[5]
2850-3000 C-H stretch Aliphatic (Isopropyl)
~3050 C-H stretch Aromatic
~1250 and ~1050 C-O stretch Aryl-alkyl ether & Carboxylic Acid

| 550-750 | C-Br stretch | Bromo-aromatic |

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

  • Preparation: Mix approximately 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).

  • Grinding: Thoroughly grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.

  • Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[6]

Purity and Quantitative Assessment

While spectroscopic methods confirm identity, chromatographic and elemental analyses are essential for determining purity and verifying the empirical formula.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds.

  • Expertise & Causality: A reversed-phase HPLC (RP-HPLC) method with UV detection is the logical choice for an aromatic compound like this. Aromatic carboxylic acids can be challenging due to the ionizable nature of the carboxyl group.[7] To ensure a sharp, symmetrical peak shape and reproducible retention times, the mobile phase must be acidified (e.g., with phosphoric or formic acid) to suppress the ionization of the carboxylic acid, forcing it to behave as a neutral molecule.[7][8] Purity is determined by calculating the area percentage of the main peak relative to all other peaks detected.

Experimental Protocol: RP-HPLC Purity Analysis

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous acidic buffer (e.g., 0.1% Phosphoric Acid in Water) and an organic solvent (e.g., Acetonitrile).[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength of maximum absorbance (determined by UV scan, likely ~230-280 nm).

  • Sample Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., mobile phase or acetonitrile) at a concentration of ~1 mg/mL. Dilute as necessary.

  • Analysis: Inject the sample and record the chromatogram. Calculate the area percent of the main peak.

Elemental Analysis

This technique provides the percentage composition of carbon, hydrogen, and nitrogen (and sometimes sulfur), offering a fundamental check on the empirical formula.

  • Trustworthiness: The experimentally determined percentages of C and H must agree with the theoretical values calculated from the molecular formula (C₁₁H₁₃BrO₃) within a narrow margin (typically ±0.4%). This provides an independent, quantitative confirmation of the compound's elemental composition.

Theoretical vs. Experimental Values:

  • Theoretical: C = 48.37%, H = 4.80%

  • Acceptance Criterion: The experimentally determined values should fall within C = 47.97-48.77% and H = 4.40-5.20%.

Comparative Summary and Data Triangulation

No single technique is sufficient for full characterization. The power of this approach lies in the triangulation of data from orthogonal methods.

G compound {3-Bromo-5-isopropyl-2-methoxy-benzoic acid | C₁₁H₁₃BrO₃ | MW: 273.12} NMR NMR Confirms C-H framework ¹H: 5 distinct proton environments ¹³C: 11 unique carbon signals compound->NMR:f0 provides data for MS Mass Spec Confirms Molecular Weight & Formula [M-H]⁻ at m/z 271/273 (1:1 ratio) compound->MS:f0 provides data for IR FT-IR Identifies Functional Groups Broad O-H (~3000 cm⁻¹) Sharp C=O (~1700 cm⁻¹) compound->IR:f0 provides data for HPLC HPLC Determines Purity Purity ≥ 98% (Area %) Single major peak compound->HPLC:f0 provides data for EA Elemental Analysis Verifies Empirical Formula C & H % within ±0.4% of theoretical compound->EA:f0 provides data for

Caption: Relationship between analytical techniques and structural information.

Conclusion: A Self-Validating System

The comprehensive characterization of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid as a reference standard is achieved not by a single measurement, but by the establishment of a self-validating system. When the precise molecular weight from MS, which is validated by the Br isotopic pattern, aligns perfectly with the elemental composition from CHN analysis and is further supported by the detailed atomic map from NMR and the functional group profile from FT-IR, a high degree of certainty in the material's identity is achieved. The purity established by HPLC confirms that this identity pertains to the vast majority of the material. This multi-faceted, evidence-based approach ensures that the resulting reference standard is fit for its purpose, providing the trustworthiness and reliability required by the scientific community.

References

  • Title: Chromatographic separations of aromatic carboxylic acids Source: PubMed URL: [Link]

  • Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL: [Link]

  • Title: 3-Bromo-5-isopropyl-2-methoxy-benzoic acid Source: Chemexpress URL: [Link]

  • Title: How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones Source: CASSS URL: [Link]

  • Title: Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices Source: BioProcess International URL: [Link]

  • Title: Reference Standards: Common Practices and Challenges Source: CASSS URL: [Link]

  • Title: 3-bromo-5-methoxybenzoic acid - Introduction Source: ChemBK URL: [Link]

  • Title: Infrared Spectroscopy: Analyse the functional groups of benzoic acid Source: Slideshare URL: [Link]

  • Title: Infrared Spectra and Molecular Configuration of Benzoic Acid Source: CORE URL: [Link]

  • Title: 2-Bromo-5-methoxybenzoic acid Source: SIELC Technologies URL: [Link]

Sources

Comparative

Mastering Purity and Identity: A Comparative Guide to Melting Point Range Verification for Benzoic Acid Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and chemical synthesis, the precise characterization of novel compounds is paramount. The melti...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and chemical synthesis, the precise characterization of novel compounds is paramount. The melting point of a crystalline solid is a fundamental and powerful indicator of its identity and purity. This guide provides an in-depth, experience-driven approach to the verification of the melting point range, with a specific focus on 3-Bromo-5-isopropyl-2-methoxy-benzoic acid. While publicly available data on the melting point of this specific compound is limited, this guide will equip you with the robust experimental framework necessary for its determination and verification, using a structurally related and well-characterized compound, 3-Bromo-5-methoxybenzoic acid, as a comparative standard.

The Critical Role of Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid state. This physical constant is highly sensitive to impurities, which typically depress and broaden the melting point range. Therefore, an accurate melting point determination serves two primary objectives:

  • Identification: A measured melting point can be compared against known values to confirm the identity of a synthesized or procured compound.

  • Purity Assessment: A sharp and narrow melting point range is indicative of a high degree of purity. Conversely, a broad melting range suggests the presence of impurities.

Comparative Analysis: Reported Melting Points of Benzoic Acid Derivatives

Compound NameCAS NumberReported Melting Point Range (°C)Source
3-Bromo-5-isopropyl-2-methoxy-benzoic acid1245527-83-6Not available
3-Bromo-5-methoxybenzoic acid157893-14-6184 - 187[1]
3-Bromo-5-methoxybenzoic acid157893-14-6190.0 - 196.0[2]

The variation in the reported melting point for 3-Bromo-5-methoxybenzoic acid from different suppliers highlights the importance of independent experimental verification. Factors such as the method of synthesis, purification techniques, and the presence of polymorphs can contribute to these discrepancies.

Experimental Protocol for Melting Point Verification

The following protocol outlines a standardized method for determining the melting point range of a crystalline solid, such as 3-Bromo-5-isopropyl-2-methoxy-benzoic acid. This procedure is grounded in principles established by pharmacopeias for ensuring accuracy and reproducibility.

Materials and Equipment:

  • Melting point apparatus (e.g., digital melting point apparatus with a calibrated thermometer)

  • Capillary tubes (thin-walled, sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding coarse crystals)

  • The compound to be tested (e.g., 3-Bromo-5-isopropyl-2-methoxy-benzoic acid)

  • Reference standard with a certified melting point (optional, for instrument calibration)

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry. If necessary, dry the sample under vacuum.

    • If the crystals are large, gently grind them to a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

    • Carefully pack the dry, powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Instrument Setup and Calibration:

    • Ensure the melting point apparatus is calibrated using a certified reference standard with a known melting point close to the expected melting point of the sample.

    • Set the starting temperature to approximately 10-15 °C below the expected melting point. If the expected melting point is unknown, a preliminary rapid heating run can be performed to get an approximate value.

    • Set the heating rate (ramp rate) to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination of the melting range.

  • Melting Point Determination:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Observe the sample closely through the magnifying lens as the temperature rises.

    • Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

    • Continue heating and record the temperature at which the last solid crystal melts completely (the upper end of the melting range).

  • Data Interpretation:

    • The recorded melting range should be reported as the interval between the temperature of initial and complete melting.

    • For a pure compound, this range is typically narrow (0.5 - 2 °C).

    • A broad melting range (> 2 °C) or a melting point that is significantly lower than the expected value suggests the presence of impurities.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Recording & Interpretation Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube (2-3 mm) Grind->Pack Calibrate Calibrate Instrument Pack->Calibrate SetParams Set Start Temp & Ramp Rate (1-2°C/min) Calibrate->SetParams Insert Insert Sample SetParams->Insert HeatObserve Heat and Observe Insert->HeatObserve RecordT1 Record T1 (First Liquid Drop) HeatObserve->RecordT1 RecordT2 Record T2 (Complete Liquefaction) RecordT1->RecordT2 Report Report Melting Range (T1 - T2) RecordT2->Report Interpret Interpret Purity Report->Interpret

Caption: A schematic workflow for the experimental determination of a compound's melting point range.

Causality and Trustworthiness in Experimental Design

The reliability of a melting point determination is directly linked to the meticulous execution of the experimental protocol.

  • Why a Slow Ramp Rate? A rapid heating rate can cause a lag between the thermometer reading and the actual temperature of the sample, leading to an erroneously high and broad melting range. A rate of 1-2 °C per minute allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer.

  • The Importance of Sample Packing: A loosely packed sample will not conduct heat uniformly, resulting in a wider melting range. Conversely, an overly dense packing can obstruct the observation of the melting process. A consistent packing height of 2-3 mm ensures reproducible results.

  • Self-Validating Systems through Calibration: Regular calibration of the melting point apparatus with certified reference standards is non-negotiable. This practice ensures that the instrument's temperature readings are accurate and traceable, thereby validating the experimental data generated.

Conclusion

While the precise melting point of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid requires experimental determination, the principles and protocols outlined in this guide provide a robust framework for its accurate verification. By adhering to a standardized methodology, paying close attention to experimental parameters, and understanding the influence of purity on melting behavior, researchers can confidently characterize this and other novel compounds. The comparison with a structurally related molecule, 3-Bromo-5-methoxybenzoic acid, underscores the necessity of empirical data over reliance on extrapolated values from similar structures. This rigorous approach to physical characterization is a cornerstone of good scientific practice in drug discovery and development.

References

  • ChemExpress. 3-Bromo-5-isopropyl-2-methoxy-benzoic acid. [Link]

  • PubChem. 5-Bromo-3-isopropyl-2-methoxybenzoic acid. [Link]

  • ChemBK. 3-bromo-5-methoxybenzoic acid. [Link]

Sources

Validation

Technical Guide: IR Spectral Analysis of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid

The following technical guide provides an in-depth spectral analysis of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid . This guide is designed for analytical chemists and drug discovery researchers requiring rigorous struct...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectral analysis of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid . This guide is designed for analytical chemists and drug discovery researchers requiring rigorous structural verification.

Executive Summary & Structural Context

3-Bromo-5-isopropyl-2-methoxy-benzoic acid is a highly functionalized aromatic scaffold, often utilized as an intermediate in the synthesis of bioactive compounds (e.g., urolithin derivatives or kinase inhibitors). Its infrared (IR) spectrum is complex due to the interplay of four distinct functional groups on the benzene ring: a carboxylic acid, an aryl bromide, an isopropyl group, and an ortho-methoxy ether.

This guide deconstructs the theoretical IR spectrum based on fragment analysis and validated data from structural analogs (e.g., 2-methoxybenzoic acid and 3-bromobenzoic acid). It serves as a comparative benchmark to distinguish the target molecule from common precursors and impurities.

Key Structural Features for Spectral Identification
  • Steric Crowding (Ortho-Effect): The ortho-methoxy group exerts steric pressure on the carboxylic acid, potentially twisting it out of planarity with the aromatic ring. This often shifts the carbonyl (

    
    ) stretching frequency to higher wavenumbers compared to unhindered benzoic acids.
    
  • Electronic Competition: The electron-donating methoxy group (+R effect) competes with the electron-withdrawing bromine (-I effect), creating a unique fingerprint in the aromatic region (

    
    ).
    

Predicted Spectral Assignment & Diagnostic Peaks

The following table details the diagnostic absorption bands. Values are derived from high-resolution data of structural analogs validated against NIST and spectral databases.

Functional GroupVibration ModeFrequency Range (

)
Diagnostic Character
Carboxylic Acid O–H Stretch2500 – 3300 Broad, intense. Overlaps C–H region.[1][2] Characteristic "carboxylic acid dimer" shape.
Carboxylic Acid C=O[1][2][3][4][5] Stretch1680 – 1715 Strong, sharp. May appear as a doublet if monomer/dimer equilibrium exists. Note: Ortho-substitution may shift this to the higher end (

) due to steric inhibition of resonance.
Aromatic Ring C–H Stretch3000 – 3100 Weak, sharp spikes just above 3000

.[1][2]
Isopropyl Group C–H Stretch (

)
2950 – 2970 Strong absorptions. Distinct from aromatic C–H.
Methoxy Group C–H Stretch (

)
2835 – 2850 Moderate. The

stretch is often distinctively lower than alkyl C–H.
Aromatic Ring C=C Ring Stretch1580 – 1600 Variable intensity. Confirms aromaticity.
Isopropyl Group C–H Bend (Gem-dimethyl)1380 – 1385 & 1365 – 1370 Critical doublet. The "gem-dimethyl" split is the primary confirmation of the isopropyl group.
Aryl Ether C–O Stretch1230 – 1270 Strong, broad. Assigned to the

bond.
Aryl Bromide C–Br Stretch500 – 650 Moderate/Strong. Often obscured in the fingerprint region but distinct in clean samples.

Comparative Analysis: Target vs. Alternatives

To validate the identity of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid (Target), one must differentiate it from likely precursors or side-products.

Comparison 1: Target vs. Precursor (3-Bromo-5-isopropylbenzoic acid)

Scenario: Verifying the success of the ortho-methoxylation or confirming the starting material.

FeatureTarget (Methoxy derivative)Precursor (Non-methoxy)Distinction
Ether Band Present (~1250

)
AbsentThe strong C–O stretch is the clearest indicator of the methoxy group.
C–H Region Methoxy C–H (~2840

)
Alkyl C–H onlyThe target has an additional C–H mode from the

.
C=O Shift ~1700–1715

~1685–1700

The ortho-methoxy group likely raises the C=O frequency via steric inhibition of conjugation.
Comparison 2: Target vs. Isomer (2-Methoxybenzoic acid / o-Anisic acid)

Scenario: Distinguishing the highly substituted scaffold from a simpler fragment.

FeatureTarget (Brominated/Alkylated)Analog (Simple o-Anisic)Distinction
Isopropyl Doublet Present (1385/1370

)
AbsentThe gem-dimethyl doublet is unique to the target.
Fingerprint Complex (C–Br bands) SimplerThe target will show additional bands <700

due to the heavy Bromine atom.
Aromatic Pattern Tetra-substituted Di-substitutedOut-of-plane (OOP) bending patterns in the 700–900

region will differ significantly.

Experimental Protocol: High-Fidelity Acquisition

For this solid aromatic acid, Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets to avoid moisture interference with the O–H band.

Method: Diamond ATR-FTIR
  • Crystal Cleaning: Clean the diamond crystal with 2-propanol and a lint-free wipe. Ensure the background spectrum shows no residual peaks (especially at 2900–3000

    
    ).
    
  • Background Collection: Acquire a background spectrum (air) using the same parameters as the sample (Resolution: 4

    
    , Scans: 32 or 64).
    
  • Sample Loading: Place approximately 5–10 mg of the solid target molecule onto the center of the crystal.

  • Contact Pressure: Lower the pressure arm until the force gauge indicates optimal contact. Note: Insufficient pressure yields noisy spectra; excessive pressure can damage softer ZnSe crystals (use Diamond).

  • Acquisition: Scan from 4000 to 400

    
    .
    
  • Post-Processing: Apply an ATR correction algorithm if comparing directly to transmission (KBr) library data, as ATR intensities vary with wavelength.

Structural Validation Workflow

The following logic flow illustrates the decision process for confirming the structure based on spectral data.

SpectralValidation Start Start: Acquire IR Spectrum CheckCO Check 1680-1720 cm⁻¹ Is there a strong C=O peak? Start->CheckCO CheckOH Check 2500-3300 cm⁻¹ Is there a broad O-H band? CheckCO->CheckOH Yes NotAcid Result: Not a Carboxylic Acid (Check Salt/Ester form) CheckCO->NotAcid No CheckGem Check 1360-1390 cm⁻¹ Is there a doublet (Gem-dimethyl)? CheckOH->CheckGem Yes CheckOH->NotAcid No (or Salt) CheckEther Check 1230-1270 cm⁻¹ Is there a strong C-O stretch? CheckGem->CheckEther Yes NotTarget Result: Missing Isopropyl (Possible degradation/impurity) CheckGem->NotTarget No NotMethoxy Result: Missing Methoxy (Check precursor) CheckEther->NotMethoxy No Confirm Result: Identity Confirmed 3-Bromo-5-isopropyl-2-methoxy-benzoic acid CheckEther->Confirm Yes

Figure 1: Step-by-step spectral validation logic for confirming the presence of key functional groups.

References

  • NIST Mass Spectrometry Data Center. (2023). IR Spectrum of 2-Methoxybenzoic acid. National Institute of Standards and Technology.[6][7] [Link]

  • PubChem. (2025).[8][9][10] Compound Summary: 2-Bromo-5-methoxybenzoic acid.[8][11] National Library of Medicine. [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Isopropyl Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Untapped Potential of the 5-Isopropyl Benzoic Acid Scaffold The benzoic acid framework is a cornerstone in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of the 5-Isopropyl Benzoic Acid Scaffold

The benzoic acid framework is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents. The strategic placement of various substituents on the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.[1] While extensive research has explored the structure-activity relationships (SAR) of numerous substituted benzoic acids, the 5-isopropyl benzoic acid scaffold remains a relatively underexplored chemical space.[2][3] The isopropyl group at the 5-position offers a unique combination of moderate lipophilicity and steric bulk, which could be leveraged to achieve enhanced potency and selectivity for various biological targets.

This guide presents a comparative analysis of the potential SAR of 5-isopropyl benzoic acid derivatives. In the absence of extensive direct experimental data on this specific series, we will infer potential SAR trends by drawing parallels from well-established principles governing the bioactivity of other substituted benzoic acid analogs.[4] We will explore hypothetical derivatives and their potential applications as antimicrobial, anti-inflammatory, and enzyme-inhibiting agents, supported by detailed experimental protocols to guide future research in this promising area.

Comparative Analysis of Hypothetical 5-Isopropyl Benzoic Acid Derivatives

To explore the potential SAR of this scaffold, let us consider a hypothetical series of 5-isopropyl benzoic acid derivatives with varying substituents at the 2- and 4-positions.

Table 1: Hypothetical 5-Isopropyl Benzoic Acid Derivatives and Their Postulated Activities

Compound IDR1 (2-position)R2 (4-position)Predicted Primary ActivityRationale for Predicted Activity
5-IPBA-01 -H-HBaselineUnsubstituted 5-isopropyl benzoic acid.
5-IPBA-02 -OH-HAntimicrobial, Anti-inflammatoryThe hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with bacterial enzymes or COX enzymes.[2]
5-IPBA-03 -H-OHAntimicrobial, Tyrosinase InhibitorThe 4-hydroxyl group is a common feature in phenolic antimicrobials and is known to be important for tyrosinase inhibition.
5-IPBA-04 -OH-ClEnhanced AntimicrobialThe combination of a hydroxyl and a halogen is often synergistic for antimicrobial activity, increasing lipophilicity and membrane permeability.
5-IPBA-05 -NH2-HPotential COX-2 SelectivityThe amino group can form key interactions in the side pocket of the COX-2 active site, similar to some selective inhibitors.[5]
5-IPBA-06 -OCH3-OCH3Moderate AntimicrobialMethoxy groups can increase lipophilicity but may reduce hydrogen bonding capability compared to hydroxyl groups.
5-IPBA-07 -COOH-HPotential for Dicarboxylic Acid DrugsIntroduction of a second carboxylic acid group can significantly alter solubility and potential targets.

Inferred Structure-Activity Relationships

Based on established SAR principles for benzoic acid derivatives, we can postulate the following trends for our hypothetical 5-isopropyl benzoic acid series:

Antimicrobial Activity

The antimicrobial potential of benzoic acid derivatives is often linked to their ability to disrupt microbial membranes and inhibit essential enzymes.[1]

  • Influence of the Isopropyl Group: The 5-isopropyl group is expected to enhance the lipophilicity of the benzoic acid core, which may facilitate passage through the lipid-rich cell membranes of bacteria.[6]

  • Role of Hydroxyl Groups: The introduction of hydroxyl groups, particularly at the 2- and 4-positions (as in 5-IPBA-02 and 5-IPBA-03 ), is predicted to be crucial for antimicrobial activity. These groups can participate in hydrogen bonding with active site residues of bacterial enzymes.[2] The position of the hydroxyl group is critical, with ortho- and para-substitutions often showing greater activity.[2]

  • Effect of Halogenation: Halogenation, as seen in 5-IPBA-04 , is a common strategy to enhance antimicrobial potency. The chloro group increases lipophilicity and can act as a point of interaction.

  • Impact of Methoxy Groups: While methoxy groups (5-IPBA-06 ) also increase lipophilicity, the replacement of a hydroxyl with a methoxy group can sometimes lead to a decrease in activity if hydrogen bond donation is a key part of the mechanism of action.

Caption: Inferred SAR for antimicrobial activity.

Anti-inflammatory Activity (COX-2 Inhibition)

Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic compounds, and benzoic acid derivatives have been explored as COX inhibitors.[5][7]

  • Carboxylic Acid Moiety: The carboxylic acid group is a key pharmacophoric feature, typically forming a crucial interaction with a conserved arginine residue in the COX active site.

  • The Isopropyl Group's Role: The 5-isopropyl group would occupy a hydrophobic pocket within the enzyme's active site, potentially contributing to binding affinity.

  • Potential for COX-2 Selectivity: The introduction of a 2-amino group (5-IPBA-05 ) could lead to selective inhibition of COX-2. This is because the COX-2 active site has a larger side pocket that can accommodate bulkier substituents at this position, a feature not present in the COX-1 isoform.[5]

COX2_Inhibition_Workflow cluster_ligand 5-IPBA Derivative cluster_enzyme COX-2 Active Site Carboxylic_Acid Carboxylic Acid Arg120 Arginine Residue Carboxylic_Acid->Arg120 Ionic Interaction 5-Isopropyl_Group 5-Isopropyl Group Hydrophobic_Pocket Hydrophobic Pocket 5-Isopropyl_Group->Hydrophobic_Pocket Hydrophobic Interaction 2-Amino_Group 2-Amino Group (potential) Side_Pocket Side Pocket 2-Amino_Group->Side_Pocket Potential for Selectivity

Caption: Key interactions for COX-2 inhibition.

Enzyme Inhibition (e.g., Tyrosinase)

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders.[8][9] Phenolic compounds are known tyrosinase inhibitors.

  • Importance of the 4-Hydroxyl Group: A hydroxyl group at the 4-position (5-IPBA-03 ) is a common feature of many tyrosinase inhibitors. It can chelate the copper ions in the enzyme's active site and/or act as a competitive substrate.

  • The Isopropyl Group's Contribution: The 5-isopropyl group could enhance binding to the hydrophobic active site of tyrosinase.

Experimental Protocols

To validate the hypothesized activities of 5-isopropyl benzoic acid derivatives, the following detailed experimental protocols are provided.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[10][11]

Materials:

  • Test compounds (5-isopropyl benzoic acid derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for inoculum standardization)

  • Microplate reader

Procedure:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the concentration that shows a significant reduction in OD600 compared to the positive control.[12]

Caption: Workflow for MIC determination.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol describes a colorimetric assay to screen for COX-2 inhibitors.[13][14]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Test compounds

  • Known COX-2 inhibitor (e.g., celecoxib) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of the COX-2 enzyme, arachidonic acid, and TMPD in the assay buffer according to the manufacturer's instructions.

    • Prepare various concentrations of the test compounds and the positive control.

  • Assay Setup:

    • To the wells of a 96-well plate, add the assay buffer, heme cofactor, and the COX-2 enzyme.

    • Add the test compound or positive control to the respective wells. For the 100% activity control, add the vehicle (e.g., DMSO).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately start monitoring the absorbance at 590 nm (for TMPD oxidation) at regular intervals for a set period (e.g., 5 minutes) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of 100% activity control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Tyrosinase Inhibition Assay

This protocol details a spectrophotometric method to assess the tyrosinase inhibitory activity of the compounds.[8][9][15]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Solution Preparation:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a solution of L-DOPA in phosphate buffer immediately before use.

    • Prepare stock solutions of the test compounds and kojic acid in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the phosphate buffer.

  • Assay in 96-Well Plate:

    • In each well, add the phosphate buffer, tyrosinase solution, and the test compound solution (or kojic acid for positive control, or vehicle for the enzyme control).

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Reaction and Measurement:

    • Initiate the reaction by adding the L-DOPA solution to each well.

    • Measure the absorbance at 475 nm (for dopachrome formation) at regular time intervals for 20-30 minutes using a microplate reader.

  • Calculation of Inhibition:

    • Calculate the rate of the reaction for each concentration.

    • The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the enzyme control and A_sample is the absorbance in the presence of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

While direct experimental data on the SAR of 5-isopropyl benzoic acid derivatives is currently limited, this guide provides a framework for future investigations based on established principles in medicinal chemistry. The unique properties of the 5-isopropyl substituent present an exciting opportunity for the design of novel therapeutic agents with potentially improved potency and selectivity. The detailed experimental protocols included herein offer a starting point for researchers to systematically synthesize and evaluate a library of these compounds, thereby elucidating their true therapeutic potential. Further studies, including in vivo efficacy and toxicity assessments, will be crucial in translating these promising chemical scaffolds into clinically viable drug candidates.

References

  • BenchChem. (2025). Protocol for Tyrosinase Inhibition Assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one.
  • Bio-protocol. (n.d.). Tyrosinase inhibition assay.
  • BMG LABTECH. (2024, July 30).
  • Active Concepts. (2023, September 21). Tyrosinase Inhibition Assay.
  • Protocols.io. (2024, December 6).
  • World Organisation for Animal Health. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Antimicrobial Testing Laboratory. (n.d.).
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Sigma-Aldrich. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257) - Technical Bulletin.
  • Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3).
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • Ringbom, T. (2002). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin.
  • da Silva, G. V. J., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7593.
  • da Silva, G. V. J., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed.
  • Kączura-Czupryniak, S., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules, 26(12), 3683.
  • Gümüş, B., et al. (2022). Investigation of 2-substituted-5-methylsulfonylbenzoxazole derivatives as potential cholinesterase inhibitors: Synthesis, in vitro, and computational studies. Journal of Molecular Structure, 1264, 133245.
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • Zhang, Y., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 2015-2023.
  • Bartlett, G. R. (1948). The Inhibition of D-Amino Acid Oxidase by Benzoic Acid and Various Monosubstituted Benzoic Acid Derivatives. Journal of the American Chemical Society, 70(3), 1010-1013.
  • G-Dayan, B., et al. (2016). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. Journal of Medicinal Chemistry, 59(17), 8047-8064.
  • Kumar, A., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1, 47-61.
  • Husain, A., et al. (2015). Synthesis and antimicrobial activity of a new series of benzimidazole derivatives. Acta Poloniae Pharmaceutica, 72(3), 481-489.
  • Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Semantic Scholar.
  • Al-Masoudi, N. A., et al. (2025). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)
  • Göktaş, H., et al. (2022). Inhibition effects of the compounds (5 a–j) against PL.
  • IJARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • Krishna, P. S. R., et al. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic.
  • Zhang, Z., et al. (2013). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Molecules, 18(4), 3749-3765.
  • Gyawali, R., & Ibrahim, S. A. (2020).
  • Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Natural Products Chemistry & Research, 3(3).
  • Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • Taylor & Francis Online. (2021, October 11).
  • Caroline, et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
  • OiPub. (n.d.). The influence of alkyl substitution in acids on their performance in the buccal absorption test - Research Paper.
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  • Google Patents. (n.d.). CN1915959A - New method for synthesizing p-isopropyl benzoic acid.
  • Martínez, A., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1629.
  • Ananikov, V. P., et al. (2023). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 28(4), 1696.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid

Introduction: Beyond Synthesis, Ensuring a Safe Conclusion In the fields of pharmaceutical research and drug development, the lifecycle of a chemical intermediate extends far beyond its role in a reaction. The final step...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis, Ensuring a Safe Conclusion

In the fields of pharmaceutical research and drug development, the lifecycle of a chemical intermediate extends far beyond its role in a reaction. The final step—proper disposal—is as critical as the synthesis itself. Mishandling chemical waste, such as 3-Bromo-5-isopropyl-2-methoxy-benzoic acid, not only poses immediate safety risks to laboratory personnel but also carries significant environmental and regulatory consequences.[1][2]

This guide provides a procedural framework for the safe and compliant disposal of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid. As a halogenated aromatic carboxylic acid, this compound requires specific handling considerations. The protocols outlined herein are designed to ensure that every stage of the disposal process, from accumulation to final hand-off, adheres to the highest standards of laboratory safety and environmental stewardship.

Hazard Profile of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly indexed, its structural analogues provide a reliable basis for hazard assessment. The presence of a brominated benzene ring and a carboxylic acid moiety suggests specific, predictable hazards. The following profile is based on data from closely related compounds such as 3-Bromobenzoic acid and 2-Bromo-5-methoxybenzoic acid.

It is imperative to consult the manufacturer-specific SDS for the exact lot number of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid you are using before handling or disposal.

Hazard ClassificationDescriptionRecommended PrecautionSupporting Evidence
Skin Irritation (Category 2) Causes skin irritation, characterized by redness, itching, or scaling.Wear nitrile or other chemically resistant gloves. Wash hands and skin thoroughly after handling.[3]SDS for analogous compounds consistently lists this classification.[3]
Serious Eye Irritation (Category 2) Causes serious eye irritation upon contact.Wear safety glasses with side shields or chemical splash goggles.[3]SDS for analogous compounds consistently lists this classification.[3]
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation if inhaled as a dust.Handle in a well-ventilated area or a chemical fume hood to avoid generating and inhaling dust.[3][4][5]SDS for analogous compounds consistently lists this classification.[3][4][5]
Environmental Hazard Halogenated organic compounds can be persistent in the environment.Do not dispose of down the drain or in regular trash.[1][2] Prevent any release into waterways or soil.[1]General knowledge for halogenated hydrocarbons.[6][7]

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure the following measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.

  • Designated Area: Conduct all waste handling within a designated Satellite Accumulation Area (SAA), preferably inside a chemical fume hood to control dust and vapors.[8][9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are mandatory.[3]

    • Hand Protection: Wear chemically compatible gloves (e.g., nitrile).[5]

    • Body Protection: A fully buttoned lab coat is required.[3]

  • Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., sand, vermiculite) is accessible.[7]

Disposal Decision Workflow

The correct disposal path depends on the nature and quantity of the waste. This workflow provides a logical decision-making process.

DisposalWorkflow start Start: Waste Generated decision_type What is the nature of the waste? start->decision_type decision_container Is the original container completely empty? decision_type->decision_container  Empty container proc_bulk Protocol 1: Bulk & Residual Solid Disposal decision_type->proc_bulk  Bulk solid or  residual powder proc_spill Protocol 2: Spill & Contaminated Debris Disposal decision_type->proc_spill  Spilled solid or  contaminated labware decision_container->proc_bulk Yes, but with residue proc_decon Protocol 3: Empty Container Decontamination decision_container->proc_decon No end_point End: Await Pickup by Licensed Waste Handler proc_bulk->end_point proc_spill->end_point proc_end Dispose of rinsed container in appropriate solid waste bin (e.g., lab glass waste) proc_decon->proc_end

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